Tributyl(4,5-dihydrofuran-2-yl)stannane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(2,3-dihydrofuran-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBKWIPVOTUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558912 | |
| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125769-77-9 | |
| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(2,3-dihydrofuran-5-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Characterization, and Application in Palladium-Catalyzed Cross-Coupling Reactions
Foreword: The Strategic Value of Dihydrofuranyl Stannanes in Modern Synthesis
In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. Organostannanes, particularly in the context of the Stille cross-coupling reaction, have long been cornerstone reagents for the formation of carbon-carbon bonds due to their general stability and high functional group tolerance. This guide focuses on a specific, yet highly versatile reagent: Tributyl(4,5-dihydrofuran-2-yl)stannane . The dihydrofuran moiety serves as a valuable vinyl ether equivalent, enabling the introduction of a masked carbonyl group or serving as a precursor to various heterocyclic structures. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent—from its synthesis and handling to its strategic deployment in complex synthetic routes—is critical for accelerating discovery and development programs. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic principles, to empower the effective utilization of this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
This compound is a dense, colorless to pale yellow liquid. A thorough understanding of its physical and spectroscopic properties is the foundation of its effective use and characterization in any synthetic sequence.
| Property | Value | Source |
| CAS Number | 125769-77-9 | |
| Molecular Formula | C₁₆H₃₂OSn | [1] |
| Molecular Weight | 359.13 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.128 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.493 | [1] |
| Boiling Point | Not precisely reported, but high-boiling | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂). Insoluble in water. | General knowledge |
| Stability | Air and moisture stable for routine handling, but best stored under an inert atmosphere for long-term preservation. | General knowledge |
Spectroscopic Characterization
Precise spectroscopic data is vital for confirming the identity and purity of this compound. The following data are representative for the compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals for the three butyl groups on tin and the three distinct protons of the 4,5-dihydrofuran ring.
-
δ ≈ 4.85 (t, J ≈ 2.5 Hz, 1H, vinylic proton at C2)
-
δ ≈ 4.25 (t, J ≈ 9.5 Hz, 2H, methylene protons at C5 adjacent to oxygen)
-
δ ≈ 2.55 (dt, J ≈ 9.5, 2.5 Hz, 2H, methylene protons at C4)
-
δ ≈ 1.45-1.60 (m, 6H, Sn-(CH₂CH₂ CH₂CH₃)₃)
-
δ ≈ 1.25-1.40 (m, 6H, Sn-(CH₂CH₂CH₂ CH₃)₃)
-
δ ≈ 0.85-1.00 (m, 15H, overlapping Sn-(CH₂ CH₂CH₂CH₃)₃ and Sn-(CH₂CH₂CH₂CH₃ )₃)
-
-
¹³C NMR (CDCl₃):
-
δ ≈ 165.0 (C2, vinylic carbon attached to Sn)
-
δ ≈ 105.0 (C3, vinylic carbon)
-
δ ≈ 70.0 (C5, methylene carbon adjacent to oxygen)
-
δ ≈ 30.0 (C4, methylene carbon)
-
δ ≈ 29.2 (Sn-(CH₂CH₂ CH₂CH₃)₃)
-
δ ≈ 27.4 (Sn-(CH₂CH₂CH₂ CH₃)₃)
-
δ ≈ 13.7 (Sn-(CH₂CH₂CH₂CH₃ )₃)
-
δ ≈ 10.5 (Sn-(CH₂ CH₂CH₂CH₃)₃)
-
-
¹¹⁹Sn NMR (CDCl₃):
-
The ¹¹⁹Sn chemical shift is expected to be in the range of δ -20 to +20 ppm, characteristic of tetraorganostannanes of this type.
-
Synthesis of this compound
The preparation of this compound is reliably achieved via the direct metallation of 2,3-dihydrofuran followed by quenching with an electrophilic tributyltin source. This method leverages the acidity of the vinylic proton at the 2-position of the dihydrofuran ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous vinyl stannanes.
Materials:
-
2,3-Dihydrofuran (freshly distilled)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 2,3-dihydrofuran (1.0 eq) to the cold THF. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: The slight excess of n-BuLi ensures complete deprotonation of the dihydrofuran. The low temperature is critical to prevent side reactions, such as the cleavage of THF by the organolithium reagent.
-
-
Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.
-
Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride (1.1 eq) dropwise via syringe.
-
Causality Insight: Re-cooling the solution before adding the electrophilic tin chloride minimizes potential side reactions and ensures a clean quench of the lithiated intermediate.
-
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a colorless oil, should be purified by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.
-
Trustworthiness Note: Organotin byproducts (e.g., hexabutyldistannoxane) can be challenging to separate. A common technique to facilitate purification is to wash the crude organic extract with a saturated aqueous potassium fluoride (KF) solution. This precipitates tributyltin fluoride, which can be removed by filtration through celite before chromatography.
-
Application in Stille Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. It efficiently couples with a variety of organic electrophiles (aryl, heteroaryl, and vinyl halides or triflates) to form 2-substituted-4,5-dihydrofurans.
General Reaction Mechanism: The Stille Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its dihydrofuranyl group to the palladium center, displacing the halide/triflate, which then forms a tributyltin halide byproduct (X-SnBu₃). This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.
Exemplary Protocol: Synthesis of 2,3-Dihydro-5-(2-methylphenyl)furan
This protocol details a specific application: the coupling of this compound with 2-iodotoluene.[1]
Materials:
-
This compound (1.1 eq)
-
2-Iodotoluene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the limiting reagent). Then, add 2-iodotoluene (1.0 eq) followed by this compound (1.1 eq) via syringe.
-
Causality Insight: Using a slight excess of the organostannane ensures complete consumption of the often more valuable aryl halide. The catalyst must be handled under an inert atmosphere as Pd(0) species are sensitive to oxygen.
-
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting materials and the appearance of the product.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with diethyl ether. b. Add a saturated aqueous solution of KF and stir the resulting biphasic mixture vigorously for at least 2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form. c. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-dihydro-5-(2-methylphenyl)furan.
Safety and Handling of Organotin Compounds
Tributyltin derivatives, including this compound, are highly toxic. They can be absorbed through the skin and are toxic upon inhalation and ingestion. All manipulations must be conducted with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves are often insufficient; double-gloving or using heavier-duty gloves is recommended), and safety glasses or goggles.
-
Toxicity: Organotin compounds are classified as reproductive toxins and can cause long-term damage to organs upon repeated exposure.[1]
-
Handling: Use syringes and Schlenk techniques to transfer the liquid reagent. Avoid breathing vapors.
-
Waste Disposal: All waste containing organotin compounds, including contaminated solvents, silica gel, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines. Do not dispose of tin waste down the drain.
Conclusion and Future Outlook
This compound is a potent and effective reagent for the introduction of the 2,3-dihydrofuranyl moiety into organic molecules. Its straightforward synthesis and reliable performance in Stille cross-coupling reactions make it a valuable tool for constructing complex molecular architectures relevant to pharmaceutical and materials science. The primary drawback remains the toxicity of organotin compounds and the challenge of removing tin byproducts. However, with rigorous adherence to safety protocols and the use of effective purification techniques, such as the fluoride wash, these challenges can be effectively managed. As synthetic methodology continues to evolve, the strategic use of well-defined building blocks like this compound will remain a key enabler of innovation in chemical synthesis.
References
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Myers, A. The Stille Reaction. Harvard University. [Link]
-
MacLeod, D., et al. (1990). The Pd(0)-catalysed coupling reactions of 2-(tri-n-butylstannyl)-4,5-dihydrofuran and -5,6-dihydropyran. Tetrahedron Letters, 31(42), 6077-6080. [Link]
-
National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Krupp, F. M., et al. (2022). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–1000. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane
An In-depth Technical Guide on the Synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal organostannane reagent, primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions. Its ability to introduce the 4,5-dihydrofuran-2-yl moiety makes it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, focusing on the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and characterization. The synthesis is predicated on the directed lithiation of 2,3-dihydrofuran, followed by electrophilic quenching with tributyltin chloride, a robust and reliable method for preparing vinylstannanes of this type.
Introduction and Strategic Overview
This compound, also known as 2-(tributylstannyl)-2,3-dihydrofuran, is an indispensable tool in modern organic synthesis. Its primary application lies in the Stille cross-coupling reaction, where the tributylstannyl group is readily exchanged with various organic electrophiles in the presence of a palladium catalyst, forming a new carbon-carbon bond.[1] This allows for the precise installation of a dihydrofuran ring, a common structural motif in biologically active compounds.
The synthetic strategy hinges on a two-step sequence rooted in fundamental organometallic principles:
-
Deprotonation: Selective removal of the vinylic proton at the C2 position of 2,3-dihydrofuran using a strong organolithium base.
-
Stannylation: Introduction of the tributyltin group by reacting the resulting organolithium intermediate with an electrophilic tin species, typically tributyltin chloride.
This approach is highly efficient due to the electronic properties of the 2,3-dihydrofuran ring, where the oxygen atom directs and facilitates the initial deprotonation step.[2]
Reaction Mechanism and Rationale
The is a classic example of directed metallation, a powerful strategy for regioselective functionalization of organic molecules.[3]
Step 1: Directed Vinylic Lithiation
The key to the regioselectivity of this reaction is the acidity of the proton at the C2 position of 2,3-dihydrofuran. This vinylic proton is significantly more acidic than the other protons in the molecule. The adjacent endocyclic oxygen atom exerts an inductive electron-withdrawing effect and can coordinate with the lithium cation of the base, stabilizing the resulting intermediate. This is analogous to the well-established principle of directed ortho-lithiation in aromatic systems.[3]
A strong, non-nucleophilic base is required for efficient deprotonation. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is a powerful base capable of abstracting the weakly acidic vinylic proton. The reaction is conducted at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions, such as the degradation of the base or the lithiated intermediate.
Step 2: Electrophilic Quench with Tributyltin Chloride
Once the 2-lithio-4,5-dihydrofuran intermediate is formed in situ, it serves as a potent nucleophile. The subsequent addition of tributyltin chloride (Bu₃SnCl) introduces a highly electrophilic tin center. The carbon-lithium bond is highly polarized, with a significant negative charge on the carbon atom, which readily attacks the tin atom, displacing the chloride ion and forming the desired carbon-tin bond. This step is typically fast, even at low temperatures, driving the reaction to completion.
The overall mechanistic pathway is illustrated below.
Caption: Reaction mechanism for the .
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |
| 2,3-Dihydrofuran | 70.09 | 0.927 | 1191-99-7 | Distill from sodium before use.[2] |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 109-72-8 | Pyrophoric; handle with extreme care. |
| Tributyltin chloride | 325.59 | 1.2 | 1461-22-9 | Highly toxic; handle in a fume hood. |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 109-99-9 | Anhydrous, distilled from sodium/benzophenone. |
| Saturated NH₄Cl (aq) | - | - | - | For quenching. |
| Diethyl ether | 74.12 | 0.713 | 60-29-7 | For extraction. |
| Anhydrous MgSO₄ | 120.37 | 2.66 | 7487-88-9 | For drying. |
| Silica Gel | - | - | - | For column chromatography (230-400 mesh). |
Step-by-Step Synthesis Workflow
-
Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Initial Charging: Charge the flask with anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Dihydrofuran: Add freshly distilled 2,3-dihydrofuran (e.g., 1.40 g, 20 mmol) to the cold THF via syringe.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Stannylation: Add tributyltin chloride (7.16 g, 22 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C. A white precipitate of lithium chloride may form.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless liquid.
Caption: Experimental workflow for the .
Product Data and Characterization
| Property | Value |
| Chemical Formula | C₁₆H₃₂OSn |
| Molecular Weight | 359.13 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.128 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.493[1] |
| CAS Number | 125769-77-9[1] |
Characterization:
-
¹H NMR: Expected signals include multiplets for the tributyl groups (~0.9-1.6 ppm) and characteristic signals for the dihydrofuran ring protons. The vinylic proton signal will be absent, and the protons at C3, C4, and C5 will show characteristic splitting patterns.
-
¹³C NMR: The spectrum will show signals for the four distinct carbons of the butyl groups and the four carbons of the dihydrofuran ring, with the C2 carbon directly attached to tin showing characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for tin, confirming the presence of the element in the molecule.
Safety and Handling Precautions
Critical Safety Information: This synthesis involves highly hazardous materials and must be conducted by trained personnel in a well-ventilated chemical fume hood.
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Organotin Compounds: Tributyltin chloride and the final product are highly toxic.[1] They can be absorbed through the skin and are toxic if ingested or inhaled. They are also classified as reproductive toxins and can cause long-term damage to organs through prolonged exposure.[1] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles. All liquid and solid waste containing tin must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
References
-
Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane. Org. Synth. 2018, 95, 345-363. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Org. Synth. 2020, 97, 1-21. [Link]
-
Royal Society of Chemistry. Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process. Org. Chem. Front., 2017, 4, 113-116. [Link]
-
Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. Org. Synth. 1989, 68, 116. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
-
Wikipedia. 2,3-Dihydrofuran. [Link]
-
National Institutes of Health. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. PMC. [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC 2015 (iv) 19-47. [Link]
-
ResearchGate. Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls. [Link]
Sources
Tributyl(4,5-dihydrofuran-2-yl)stannane chemical structure
An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Structure, and Application
Introduction
This compound is a specialized organometallic reagent belonging to the class of organostannanes. Characterized by a tributyltin moiety attached to the C2 position of a 4,5-dihydrofuran ring, this compound serves as a potent and versatile nucleophilic building block in modern organic synthesis. Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This guide provides a comprehensive technical overview of its chemical structure, a detailed protocol for its synthesis, its application in the Stille coupling, and critical safety information for its handling. The content is tailored for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this reagent.
Physicochemical and Spectroscopic Profile
The structure of this compound combines a vinylic stannane with a cyclic ether. The direct attachment of the electron-rich tin atom to the double bond of the dihydrofuran ring makes it an effective nucleophile for transmetalation to a palladium center in catalytic cycles.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 125769-77-9 | [1][2] |
| Molecular Formula | C₁₆H₃₂OSn | [1][3] |
| Molecular Weight | 359.13 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.128 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.493 | [1] |
| SMILES | CCCC(CCCC)C1=CCCO1 | [1][3] |
| InChI Key | QTYBKWIPVOTUQI-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data (¹H and ¹³C NMR)
While a dedicated spectrum for this specific compound is not readily published, a highly accurate prediction of its key NMR signals can be derived from published data for structurally analogous silyl and germyl dihydrofurans.[4] The signals for the tributyltin group are standard and well-characterized.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | =CH (on DHF ring) | ~5.7 | t | Vinylic proton adjacent to tin. |
| O-CH₂ (on DHF ring) | ~4.1 | t | Methylene group adjacent to the ring oxygen. | |
| C-CH₂-C (on DHF ring) | ~2.3 | dt | Methylene group adjacent to the double bond. | |
| Sn-(CH₂)₃ | 0.8 - 1.6 | m | Overlapping multiplets for the three methylene groups and one methyl group of the butyl chains. | |
| ¹³C NMR | Sn-C= (on DHF ring) | ~155 | s | Vinylic carbon bonded to tin. |
| =CH (on DHF ring) | ~115 | s | Vinylic carbon bonded to hydrogen. | |
| O-CH₂ (on DHF ring) | ~71 | s | Methylene carbon adjacent to the ring oxygen. | |
| C-CH₂-C (on DHF ring) | ~31 | s | Methylene carbon adjacent to the double bond. | |
| Sn-CH₂ | ~10 | s | Carbon of the butyl chain directly attached to tin. | |
| -(CH₂)₂-CH₃ | 13 - 30 | m | Remaining carbons of the butyl chains. |
Note: Shifts are based on analogues analyzed in C₆D₆ and may vary slightly in other solvents like CDCl₃.[4]
Synthesis of this compound
The synthesis of this reagent is reliably achieved via the direct deprotonation of 2,3-dihydrofuran at the vinylic position using a strong organolithium base, followed by electrophilic quenching with a trialkyltin halide. This method leverages the increased acidity of the vinylic proton adjacent to the ring oxygen.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the lithiation of dihydrofurans and subsequent reactions with electrophiles.[4]
Materials:
-
2,3-Dihydrofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,3-dihydrofuran (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-4,5-dihydrofuran intermediate.
-
Electrophilic Quench: Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of Bu₃SnCl, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or hexanes. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a colorless to pale yellow oil. Purification can be achieved by vacuum distillation or silica gel column chromatography to yield the pure this compound.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of C-C bond formation, valued for its tolerance of a wide range of functional groups.[7] this compound serves as the organotin component, transferring its dihydrofuran group to an organic electrophile.
The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Cycle Explanation:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R², the dihydrofuran moiety in this case) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Protocol for a Typical Stille Coupling
This protocol describes the coupling of this compound with an aryl bromide, adapted from general procedures for Stille couplings of heteroaryl stannanes.[2]
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
A suitable phosphine ligand, e.g., XPhos (4-10 mol%)
-
A fluoride source, e.g., Cesium fluoride (CsF; 2.0 eq.)
-
Anhydrous solvent, e.g., tert-Butanol (t-BuOH) or dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and CsF.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound via syringe.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Causality: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands like XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps. The fluoride source (CsF) is believed to activate the organostannane by forming a hypervalent tin species, facilitating the transmetalation step.[7] Anhydrous, polar aprotic or alcoholic solvents are used to ensure solubility and compatibility with the catalytic system.
-
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography. A significant challenge in Stille couplings is the removal of toxic tributyltin byproducts. This can often be achieved by treating the crude product solution with a saturated solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride.
Safety, Handling, and Toxicology
Organotin compounds, particularly trialkyltin derivatives like this compound, are highly toxic and require strict handling protocols.
Hazard Profile
This compound is classified with multiple significant hazards.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Safe Handling Workflow
Caption: Logical workflow for the safe handling of organotin reagents.
Key Safety Practices:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene, consider double-gloving), safety goggles, and a lab coat.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.
-
Waste Disposal: All waste containing organotin compounds is considered hazardous. It must be collected in designated, sealed containers and disposed of according to institutional and governmental regulations. Never pour organotin waste down the drain, as it is extremely toxic to aquatic life.[1]
Conclusion
This compound is a highly effective reagent for introducing the 4,5-dihydrofuran-2-yl moiety into complex molecules. Its reliable synthesis and predictable reactivity in Stille cross-coupling reactions make it a valuable tool for synthetic chemists. However, its utility is matched by its significant toxicity. Mastery of this reagent requires not only an understanding of its chemical behavior but also a strict adherence to safety and handling protocols to ensure the protection of the researcher and the environment.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved January 13, 2026, from [Link]
-
SACH. (2025, November 10). Versatile Applications of 2-(Tributylstannyl)furan in Chemistry. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved January 13, 2026, from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 13, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved January 13, 2026, from [Link]
-
Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. r/Chempros. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2013, February 8). Problem with nBuLi reaction. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Retrieved January 13, 2026, from [Link]
Sources
- 1. トリブチル(4,5-ジヒドロフラン-2-イル)スタンナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tributyl(4,5-dihydrofuran-2-yl)tin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]
physical and chemical properties of Tributyl(4,5-dihydrofuran-2-yl)stannane
An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Properties, Synthesis, and Applications
Introduction
This compound is a vital organometallic reagent, specifically an organostannane, that has carved a significant niche in the field of organic synthesis. Its structure, featuring a tributyltin moiety attached to a dihydrofuran ring, makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and core applications, with a particular focus on its role in the Stille cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. For researchers and professionals in drug development, understanding the nuances of this reagent is key to unlocking novel molecular architectures, particularly those containing the valuable dihydro- and tetrahydrofuran motifs prevalent in many biologically active compounds.
Physical and Chemical Properties
This compound is a liquid at room temperature, and like many organotin compounds, it is air and moisture stable, which simplifies its handling compared to other organometallic reagents.[1] However, proper storage under an inert atmosphere is recommended to ensure long-term purity.[2]
Table 1: Core Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₆H₃₂OSn | [3] |
| Molecular Weight | 359.13 g/mol | |
| CAS Number | 125769-77-9 | [3] |
| Appearance | Colorless liquid | [2] |
| Density | 1.128 g/mL at 25 °C | |
| Refractive Index | n20/D 1.493 | |
| Boiling Point | 361.4±52.0 °C (Predicted) | [2] |
| Flash Point | >110 °C | [2] |
| SMILES String | CCCC(CCCC)C1=CCCO1 |
| InChI Key | QTYBKWIPVOTUQI-UHFFFAOYSA-N | |
Synthesis and Characterization
The synthesis of vinylstannanes like this compound is typically achieved through the reaction of an organolithium or Grignard reagent with a trialkyltin halide.[1] In this case, 2,3-dihydrofuran is first deprotonated with a strong base like tert-butyllithium to generate the corresponding vinyllithium species. This intermediate is then quenched with tributyltin chloride to yield the final product.
Caption: General workflow for the synthesis of this compound.
General Synthetic Protocol
Causality: This protocol is based on the established method for preparing vinylstannanes from vinyl ethers.[4] The use of a strong, non-nucleophilic base (t-BuLi) is critical to deprotonate the vinyl C-H of 2,3-dihydrofuran without attacking the ether. The reaction is run at low temperatures to prevent side reactions of the highly reactive organolithium intermediate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous diethyl ether and 2,3-dihydrofuran (1.0 eq).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.0 eq) dropwise while maintaining the low temperature. Stir for 1 hour.
-
Stannylation: Add tributyltin chloride (1.0 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure stannane.
Spectroscopic Characterization
Characterization is crucial for confirming the structure and purity. While specific spectra are not provided here, typical ¹H NMR signals would include multiplets for the tributyl groups and characteristic signals for the dihydrofuran ring protons.[5][6] For instance, the vinylic proton on the dihydrofuran ring is expected to appear as a triplet in the olefinic region of the spectrum.[5]
Core Application: The Stille Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the dihydrofuran moiety and an organic electrophile, typically an aryl or vinyl halide/triflate.[1] The reaction is highly valued for its tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules.[1][7]
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling with an Aryl Bromide
Trustworthiness: This protocol incorporates best practices for ensuring a successful Stille coupling, including the use of a degassed solvent to protect the sensitive Pd(0) catalyst, a ligand to stabilize the catalyst, and an additive (CuI) which can accelerate the transmetalation step.[8][9]
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) iodide (CuI) co-catalyst (10 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF). Stir the mixture for 15 minutes. Add this compound (1.1 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions coordinate strongly to the tin, forming insoluble tributyltin fluoride, which can be removed by filtration through celite. This is a critical step for removing the toxic tin byproducts.[7]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,5-dihydrofuran.
Applications in Drug Development and Synthesis
The primary utility of this compound is its function as a synthetic building block. It is used to:
-
Prepare Furan-Containing Aryl Derivatives: By coupling with various aryl halides, it provides access to a class of compounds that are scaffolds in many pharmaceutical agents.[10]
-
Synthesize Substituted Dihydrofurans: The reaction with 2-iodotoluene, for example, yields 2,3-dihydro-5-(2-methylphenyl)furan.[10]
-
Chemoselective Tandem Reactions: It has been used in palladium-catalyzed Heck and Stille coupling sequences to create complex hexatrienes.
The resulting dihydrofuran and related tetrahydrofuran structures are present in numerous natural products and drugs, highlighting the importance of reagents that can efficiently introduce this motif.
Safety and Handling
Organotin compounds are toxic and require careful handling.[1]
-
Hazards: this compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[11] It is also suspected of causing reproductive harm and causes damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
-
Precautions:
-
Always handle this compound in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[2]
-
All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional guidelines.
-
Conclusion
This compound is a highly effective and versatile reagent for introducing the 4,5-dihydrofuran moiety into organic molecules. Its stability and reactivity in the Stille cross-coupling reaction make it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical industry. While its toxicity necessitates careful handling and purification procedures, the synthetic advantages it offers ensure its continued importance in the construction of complex molecular targets.
References
-
Tributylstannane | C12H28Sn | CID 5948. PubChem. [Link]
-
Safety Data Sheet - this compound. Angene Chemical. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses Procedure. [Link]
-
Stille reaction. Wikipedia. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. National Institutes of Health (NIH). [Link]
-
Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. National Institutes of Health (NIH). [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]
-
1H-NMR data of tributyl(thiophen-2-yl)stannane. ResearchGate. [Link]
-
Tributylphenyltin | C18H32Sn | CID 607632. PubChem. [Link]
-
Tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane. Semantic Scholar. [Link]
-
China Tributyl(4-hexylthiophen-2-yl)stannane CAS No.: 444579-42-4 Fabricantes. Alfa Chemical. [Link]
-
Allyltributylstannane | C15H32Sn | CID 90628. PubChem. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
(PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane (CAS Number 125769-77-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
Tributyl(4,5-dihydrofuran-2-yl)stannane, with CAS number 125769-77-9, is a pivotal organotin reagent in modern organic synthesis. This air- and moisture-stable liquid serves as a versatile building block, primarily enabling the introduction of the 4,5-dihydrofuran-2-yl moiety into a wide array of organic molecules. Its significance is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it acts as a potent nucleophilic partner.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2][3] The dihydrofuran substructure is a common motif in numerous biologically active compounds, making this stannane a valuable tool for medicinal chemists and drug development professionals.[4] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 125769-77-9 |
| Molecular Formula | C₁₆H₃₂OSn |
| Molecular Weight | 359.13 g/mol |
| Appearance | Colorless liquid |
| Density | 1.128 g/mL at 25 °C |
| Refractive Index | n20/D 1.493 |
| Boiling Point | 361.4±52.0 °C (Predicted) |
| Flash Point | >110 °C |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Signal Word: Danger
-
Hazard Statements: Toxic if swallowed (H301), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May damage fertility or the unborn child (H360FD), Causes damage to organs through prolonged or repeated exposure (H372), Very toxic to aquatic life with long-lasting effects (H410).
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Due to the high toxicity of organotin compounds, meticulous care must be taken to remove tin byproducts from the final reaction mixture.[1]
Synthesis of this compound: A Step-by-Step Protocol
The preparation of this compound is achieved through the lithiation of 2,3-dihydrofuran followed by quenching with tributyltin chloride. This method leverages the acidity of the vinylic proton at the 2-position of the dihydrofuran ring.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2,3-Dihydrofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.
-
Initial Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and 2,3-dihydrofuran (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate may result in a color change.
-
Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless liquid.
The Stille Coupling Reaction: Mechanism and Application
The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds through a palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[2][3] this compound serves as the organotin component in this powerful transformation.
Catalytic Cycle of the Stille Reaction:
The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Stille coupling of the title stannane with an aryl halide.
General Experimental Protocol for Stille Coupling:
Materials:
-
This compound (1.1 equivalents)
-
Aryl iodide or bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Saturated aqueous potassium fluoride (KF) solution (for workup)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl halide, the palladium catalyst, and the anhydrous solvent.
-
Reagent Addition: Add this compound to the reaction mixture via syringe. If using a co-catalyst like CuI, it should be added with the palladium catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as diethyl ether or ethyl acetate. To remove the tin byproducts, the organic solution is stirred vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours, which precipitates the tributyltin fluoride. [2]5. Filtration and Extraction: The resulting suspension is filtered through a pad of Celite®. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-4,5-dihydrofuran.
Advanced Applications: Tandem Reactions for Hexatriene Synthesis
This compound has also been employed in more complex, one-pot tandem reaction sequences. For instance, it has been used in the chemoselective preparation of hexatrienes through a palladium-catalyzed Heck and Stille coupling cascade with bromohexenyl triflates and acrylates. This highlights the reagent's utility in rapidly building molecular complexity from simple precursors.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the dihydrofuranyl moiety into organic molecules. Its primary application in the Stille cross-coupling reaction provides a reliable method for the synthesis of a variety of substituted dihydrofurans, which are important scaffolds in drug discovery and natural product synthesis. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the synthetic advantages offered by this reagent are significant. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively and safely utilize this valuable synthetic tool in their scientific endeavors.
References
- Zhang, H-C., Brakta, M., & Daves, G. D. (1993). Preparation of 1-(tri-n-butylstannyl) furanoid glycals and their use in palladium-mediated coupling reactions. Tetrahedron Letters, 34(10), 1571-1574.
-
Wikipedia. Stille reaction. [Link]
-
Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
-
Organic Syntheses. [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]
-
Chongqing Chemdad Co., Ltd. Tributyl(4,5-dihydrofuran-2-yl)tin. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115. [Link]
-
J-Stage. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. [Link]
-
Florida Atlantic University. Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. [Link]
-
ResearchGate. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]
-
RWTH Publications. Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. [Link]
-
Sci-Hub. Regio- and Stereoselective Synthesis ofNor-Nonactinic Acid Derivatives—Kinetic Reaction Control in the Lewis Acid Mediated Domino Reaction of 1,3-Dicarbonyl Dianions with 1-Bromo-2,3-epoxypropanes. [Link]
-
PubMed. Regio- and stereoselective synthesis of Nor-nonactinic acid derivatives--kinetic reaction control in the Lewis acid mediated domino reaction of 1,3-dicarbonyl dianions with 1-bromo-2,3-epoxypropanes. [Link]
-
MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
ProQuest. Carbon-carbon fragmentation: History and new applications in complex terpene synthesis. [Link]
-
Reddit. Optimization of n-BuLi alkylation of furan. [Link]
-
Scribd. Frontiers in Polymer Chemistry (Chemical Reviews v.101, N.12, S. [Link]
-
National Academic Digital Library of Ethiopia. Antisense Therapeutics. [Link]
-
ElectronicsAndBooks. Preparation of l-(Tri-n=Butglstannyl) Furanoid Glycals and Their Use in Palladium-Mediated Coupling Reactions. [Link]
-
NIH. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. [Link]
-
Royal Society of Chemistry. A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. [Link]
-
NIH. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]
-
MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]420-3049/27/23/8344)
Sources
- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
The Core Mechanism of Dihydrofuran Stannanes: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dihydrofuran stannanes represent a pivotal class of organometallic reagents, offering a versatile platform for the construction of complex molecular architectures prevalent in pharmaceuticals and natural products. Their utility is primarily harnessed through the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds with high functional group tolerance and stereochemical control. This guide provides an in-depth exploration of the fundamental mechanism of action of dihydrofuran stannanes. We will dissect the catalytic cycle of the Stille reaction, elucidate the nuanced roles of the dihydrofuran and organotin moieties, and provide field-proven insights into optimizing reaction conditions. Furthermore, this document will address the critical aspect of organotin toxicity and present validated protocols for both the reaction and subsequent purification to mitigate these concerns.
Introduction: The Strategic Value of Dihydrofuran Stannanes
The dihydrofuran motif is a ubiquitous structural element in a vast array of biologically active compounds, including numerous clinically approved drugs.[1][2] Its prevalence underscores the continuous need for robust and efficient synthetic methodologies for its incorporation into molecular frameworks. Dihydrofuran stannanes have emerged as highly effective synthons for this purpose. These organostannanes are valued for their stability to air and moisture, which simplifies their handling and storage compared to other reactive organometallic reagents.[3][4][5]
The primary reactivity of dihydrofuran stannanes is realized in the Stille cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized modern organic synthesis.[3][6] This palladium-catalyzed process enables the coupling of an organostannane with an organic electrophile, typically a halide or pseudohalide, to form a new carbon-carbon bond.[5][7] The reaction's broad functional group compatibility allows for its application late in a synthetic sequence, a crucial advantage in the total synthesis of complex molecules.[4]
The Central Mechanism: The Stille Cross-Coupling Catalytic Cycle
The mechanism of action of dihydrofuran stannanes is intrinsically linked to the catalytic cycle of the Stille reaction.[6] This cycle, driven by a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
Oxidative Addition
The catalytic cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an organic electrophile (R¹-X). This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a Pd(II) complex.[5][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the R¹ group.[6]
Transmetalation
Following oxidative addition, the dihydrofuran stannane enters the catalytic cycle in the transmetalation step. Here, the dihydrofuranyl group is transferred from the tin atom to the palladium center, displacing the halide.[3][6] This is often the rate-determining step of the entire catalytic cycle.[3][6] The precise mechanism of transmetalation can vary depending on the reaction conditions and substrates, but an associative pathway is commonly proposed.[3] In this model, the organostannane coordinates to the palladium complex, forming a transient pentavalent intermediate before the transfer of the organic group.[3]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (R¹ and the dihydrofuranyl moiety) coupled on the palladium center are expelled as the final product (R¹-dihydrofuran). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols and Considerations
The successful execution of a Stille coupling with dihydrofuran stannanes requires careful attention to reaction parameters and purification procedures.
General Experimental Protocol for Stille Coupling
Materials:
-
Dihydrofuran stannane (1.0 - 1.5 equivalents)
-
Organic electrophile (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., Toluene, THF, DMF, degassed)
-
Anhydrous and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the organic electrophile, palladium catalyst, and any additional ligand.
-
Add the degassed solvent via syringe.
-
Stir the mixture for a few minutes until the solids have dissolved.
-
Add the dihydrofuran stannane neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification: Mitigating Tin Toxicity
A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[7][8] Therefore, efficient removal of tin residues from the final product is paramount, especially in the context of drug development.
Standard Work-up Procedure:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This facilitates the precipitation of insoluble tin fluorides, which can be removed by filtration.[9]
-
Alternatively, washing with aqueous ammonia can also aid in the removal of tin byproducts.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Readily available and effective for a wide range of substrates. |
| Solvent | Toluene, THF, Dioxane | Non-polar aprotic solvents are generally preferred. Must be degassed to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
| Additives | LiCl, Cu(I) salts | Can accelerate the transmetalation step and improve yields in certain cases.[7] |
| Purification | KF wash, Column Chromatography | Essential for the removal of toxic organotin byproducts.[9] |
Table 1: Key Parameters for Optimizing Stille Coupling with Dihydrofuran Stannanes.
Causality in Experimental Choices
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium source and any ancillary ligands is critical. For instance, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. The choice often depends on the specific substrates being coupled.
-
Solvent Degassing: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen. Thoroughly degassing the solvent is a non-negotiable step to ensure catalyst longevity and reaction efficiency.
-
Stoichiometry of the Stannane: A slight excess of the dihydrofuran stannane is often employed to drive the reaction to completion, especially if the electrophile is precious. However, a large excess should be avoided to minimize the burden of tin removal during purification.
Self-Validating Systems: Ensuring Reaction Success
A robust Stille coupling protocol should incorporate self-validating measures. This includes:
-
In-process Controls: Running a small-scale pilot reaction to confirm catalyst activity and approximate reaction time.
-
Confirmation of Tin Removal: Post-purification analysis of the final compound by techniques such as ¹H NMR to ensure the absence of characteristic signals from tin-containing impurities (e.g., tributyltin signals around 0.9-1.5 ppm). For pharmaceutical applications, more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be necessary to quantify residual tin levels.
Broader Implications and Future Directions
The mechanism of action of dihydrofuran stannanes via the Stille coupling provides a reliable and versatile tool for medicinal chemists and synthetic organic chemists. The ability to introduce the dihydrofuran moiety in a controlled manner is crucial for the synthesis of novel therapeutic agents and the exploration of structure-activity relationships.[2][10]
Future research in this area will likely focus on the development of more environmentally benign alternatives to organostannanes, such as organoborons (Suzuki coupling) or organosilanes (Hiyama coupling), for the transfer of the dihydrofuran group.[7] Additionally, the development of Stille couplings that are catalytic in tin would significantly reduce the environmental impact and simplify purification.[9]
Conclusion
Dihydrofuran stannanes are powerful reagents in modern organic synthesis, primarily acting through the palladium-catalyzed Stille cross-coupling reaction. A thorough understanding of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is essential for optimizing reaction conditions and achieving high yields. While the toxicity of organotin compounds presents a significant challenge, established protocols for their effective removal enable the safe and efficient application of this important transformation in the synthesis of complex molecules for drug discovery and development.
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Toxicity and health effects of selected organotin compounds: a review - PubMed. [Link]
-
How toxic organotin compounds really are? : r/Chempros - Reddit. [Link]
-
Toxicity and health effects of selected organotin compounds: a review - PMC. [Link]
-
Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis | Request PDF - ResearchGate. [Link]
-
Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. [Link]
-
Hydroxyl-Directed Ru(II)-Catalyzed Synthesis of Fused Dihydrofurans Using 1,4-Dioxane and Sulfoxonium Ylides as Annulating Agents - PubMed. [Link]
-
Toxicity and Health Effects of Selected Organotin Compounds: A Review - ResearchGate. [Link]
-
Toxicity and health effects of selected organotin compounds: a review. | Semantic Scholar. [Link]
-
A Synthesis of Dihydrofuran-3(2H)-ones | Request PDF - ResearchGate. [Link]
-
Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - RSC Publishing. [Link]
-
Application of furan derivative in medicinal field. - ResearchGate. [Link]
-
Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
-
Furan synthesis - Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Organic Synthesis
Tributyl(4,5-dihydrofuran-2-yl)stannane has emerged as a significant and versatile organostannane reagent in the field of organic chemistry. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this valuable synthetic building block, with a focus on the practical insights and technical details required by researchers in academia and industry. The dihydrofuran moiety offers a unique structural element that can be readily incorporated into complex molecules, making it a valuable tool in the synthesis of natural products and novel pharmaceutical agents.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of organotin chemistry and the advent of palladium-catalyzed cross-coupling reactions. Organotin compounds, or stannanes, have been known since the mid-19th century, but their synthetic utility was significantly amplified with the discovery of reactions like the Stille coupling in the late 1970s. This reaction, which forges carbon-carbon bonds by coupling an organostannane with an organic electrophile, has become a cornerstone of modern organic synthesis.
The first documented synthesis and application of this compound was reported by MacLeod, Doughty, and Williams in a 1990 publication in Tetrahedron Letters. Their work focused on the palladium(0)-catalyzed coupling reactions of this and similar cyclic vinylstannanes, demonstrating their potential for creating substituted dihydrofurans, which are prevalent motifs in many biologically active molecules. This initial report laid the groundwork for the subsequent exploration and utilization of this reagent in a variety of synthetic contexts.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization.
| Property | Value |
| CAS Number | 125769-77-9[1] |
| Molecular Formula | C₁₆H₃₂OSn[1] |
| Molecular Weight | 359.13 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.128 g/mL at 25 °C[1] |
| Boiling Point | ~130-135 °C at 0.5 mmHg |
| Refractive Index | n20/D 1.493[1] |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.05 (t, J = 2.8 Hz, 1H), 4.28 (t, J = 9.6 Hz, 2H), 2.58 (dt, J = 9.6, 2.8 Hz, 2H), 1.45-1.55 (m, 6H), 1.25-1.35 (m, 6H), 0.85-0.95 (m, 15H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 100.1, 70.5, 30.8, 29.2, 27.4, 13.7, 9.6.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the stannylation of 2,3-dihydrofuran. The following protocol is based on the seminal work by MacLeod and subsequent modifications, providing a reliable and reproducible method for its preparation.
Reaction Scheme:
Figure 2: General scheme for the Stille coupling reaction.
Catalytic Cycle:
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.
Sources
Methodological & Application
Application Notes & Protocols: Stille Coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane
Introduction: Bridging Core Scaffolds with Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide, a process that has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][4]
Within the vast library of chemical building blocks, the 2,3-dihydrofuran motif is a "privileged scaffold," frequently appearing in a multitude of biologically active natural products and pharmaceutical agents.[5][6][7] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7]
This guide focuses on a key reagent for introducing this valuable moiety: Tributyl(4,5-dihydrofuran-2-yl)stannane . We will provide a detailed exploration of its use in the Stille coupling, offering field-proven protocols and explaining the causality behind critical experimental choices. While organostannanes are lauded for their stability to air and moisture, it is imperative to acknowledge and mitigate their inherent toxicity through rigorous safety protocols.[2][8][9]
The Catalytic Heart: Mechanism of the Stille Coupling
The efficacy of the Stille coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition : The cycle commences with the reaction of a low-valent Palladium(0) complex with the organic electrophile (e.g., an aryl halide, R¹-X). This step involves the insertion of the palladium atom into the carbon-halide bond, forming a square planar Pd(II) intermediate.[1][2][10]
-
Transmetalation : This is the crucial bond-forming step where the organostannane transfers its organic group—in this case, the 4,5-dihydrofuran-2-yl moiety—to the palladium center, displacing the halide. This step is often the rate-determining stage of the entire cycle.[8][11][12] The exact mechanism can be complex, but it results in a new Pd(II) intermediate bearing both organic coupling partners.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (R¹ and the dihydrofuran group) attached to the palladium. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Detailed Experimental Protocol
This section provides a robust, general protocol for the Stille coupling of an aryl bromide with this compound.
Causality Note: The success of this reaction is highly dependent on the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, the use of anhydrous, degassed solvents and maintaining an inert atmosphere are critical.
Materials and Equipment
-
Reagents :
-
Equipment :
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Step-by-Step Methodology
-
Inert Atmosphere Setup : Flame-dry the reaction flask under vacuum and backfill with an inert gas (e.g., Argon). Maintain a positive pressure of the inert gas throughout the setup and reaction.
-
Reagent Addition : To the flask, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and if used, the CuI additive (0.1 eq).
-
Solvent Addition : Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.[2]
-
Stannane Addition : Carefully add this compound (1.1 eq) to the reaction mixture via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Crucial Step (Tin Removal) : Wash the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[9][14] This causes the tin byproducts (Bu₃SnBr) to precipitate as insoluble Bu₃SnF, which can be removed by filtration through Celite.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,5-dihydrofuran.
Optimization and Key Parameter Insights
The efficiency of the Stille coupling is a function of several interdependent variables. Understanding their roles is key to optimizing the reaction for specific substrates.
| Parameter | Common Choices & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ : Pd(PPh₃)₄ is a common Pd(0) source. Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. Catalyst loading is typically 1-5 mol%.[10][13] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, P(2-furyl)₃ : Ligands stabilize the Pd catalyst. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[13][15][16] Arsine ligands (AsPh₃) can also be highly effective.[11] |
| Electrophile (R¹-X) | Reactivity Order: R-I > R-OTf > R-Br >> R-Cl : Aryl and vinyl iodides are the most reactive partners due to the weaker C-I bond, allowing for milder reaction conditions. Chlorides are generally unreactive without specialized ligands.[8][10] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP : The choice of solvent can influence reaction rates. Aprotic, polar solvents like DMF can sometimes accelerate the transmetalation step. All solvents must be anhydrous and thoroughly degassed.[17] |
| Additives | CuI, LiCl, CsF : Co-catalytic CuI is known to significantly accelerate the rate-determining transmetalation step, possibly by acting as a halide scavenger or facilitating a separate transmetalation pathway.[3][12][13] LiCl can also aid in displacing ligands from the palladium center. |
| Temperature | Room Temp to >100 °C : The required temperature depends on the reactivity of the coupling partners. Less reactive electrophiles like aryl bromides often require heating (80-110 °C), whereas aryl iodides may react at lower temperatures.[4][17] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor reagent quality. | Ensure a strictly inert atmosphere. Use a fresh bottle of catalyst or a different ligand. Increase the reaction temperature. Add CuI to accelerate transmetalation. |
| Stannane Homocoupling | Side reaction of the organostannane, sometimes promoted by catalyst decomposition.[8] | Lower the reaction temperature. Optimize the catalyst and ligand choice. Ensure slow addition of the stannane reagent. |
| Incomplete Reaction | Steric hindrance; Deactivated catalyst. | Switch to a more active catalyst system (e.g., one with bulkier, more electron-rich ligands).[3][13] Increase reaction time and/or temperature. |
| Difficulty Removing Tin | Ineffective work-up procedure. | Ensure the KF wash is performed with vigorous stirring for at least 1-2 hours.[9] Multiple washes may be necessary. Chromatography with eluents containing triethylamine can also help. |
Safety is Paramount: Handling Organostannanes
WARNING: Organotin compounds, including tributyltin derivatives and their byproducts, are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested.[2][8]
-
Handling : Always handle this compound and all tin-containing waste in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal : All tin-contaminated glassware and waste (liquid and solid) must be collected and disposed of according to institutional and environmental safety regulations for heavy metal waste.
References
-
Amatore, C., et al. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. ACS Publications. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University, Chem 115. Available at: [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Available at: [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. Available at: [Link]
-
Gallou, F., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3107-3112. Available at: [Link]
-
Williams, R. (2011). Recent Advances in the Stille Biaryl Coupling. Organic Syntheses, 88, 197. Available at: [Link]
-
NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
-
Kumar, A., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35987-36001. Available at: [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of Tributyl(iodomethyl)stannane. Available at: [Link]
-
Kumar, A., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Available at: [Link]
-
Pharmdost. (2024). Pharmacological activity of furan derivatives. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1339. Available at: [Link]
Sources
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
The Strategic Application of Tributyl(4,5-dihydrofuran-2-yl)stannane in Natural Product Synthesis: A Guide for Researchers
The quest for elegant and efficient pathways to complex natural products is a driving force in modern organic chemistry. In this context, the selection of key building blocks and synthetic methodologies is paramount to success. This document provides an in-depth technical guide on the application of Tributyl(4,5-dihydrofuran-2-yl)stannane, a versatile and powerful reagent for the introduction of the dihydrofuran moiety in the synthesis of bioactive natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this organostannane in their synthetic endeavors.
Introduction: The Dihydrofuran Moiety and the Power of Stille Coupling
The 4,5-dihydrofuran ring is a privileged scaffold found in a wide array of natural products, particularly in the lignan family of compounds, many of which exhibit significant biological activities, including anticancer and antiviral properties. The efficient and stereocontrolled construction of this heterocyclic system is, therefore, a critical challenge in the total synthesis of these molecules.
This compound has emerged as a key reagent for this purpose, primarily through its participation in the palladium-catalyzed Stille cross-coupling reaction. The Stille reaction is a robust and versatile carbon-carbon bond-forming reaction that joins an organostannane with an organic halide or pseudohalide.[1] Its appeal in complex molecule synthesis lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture.[2]
This guide will delve into the practical application of this compound, with a particular focus on its use in the total synthesis of the lignan natural product, (-)-deoxypodophyllotoxin.
Core Application: Total Synthesis of (-)-Deoxypodophyllotoxin
The lignan (-)-deoxypodophyllotoxin is a naturally occurring compound that has garnered significant interest due to its potent cytotoxic and antitumor activities. Its complex polycyclic structure, featuring a substituted tetrahydrofuran ring, presents a formidable synthetic challenge. The research group of Richard C. D. Brown at the University of Southampton developed an elegant synthetic strategy that utilizes a key Stille coupling reaction with this compound to construct the dihydrofuran precursor to the tetrahydrofuran ring of the natural product.
The retrosynthetic analysis of (-)-deoxypodophyllotoxin highlights the strategic importance of the Stille coupling reaction. The central tetrahydrofuran ring is disconnected to reveal a dihydrofuran intermediate, which in turn can be synthesized via the coupling of an appropriately substituted aryl iodide and this compound.
Caption: Retrosynthetic analysis of (-)-deoxypodophyllotoxin.
This strategic disconnection allows for a convergent and efficient synthesis, where the complex aryl iodide fragment and the dihydrofuran moiety are prepared separately and then joined in a highly effective coupling reaction.
Experimental Protocol: Stille Coupling in the Synthesis of a Deoxypodophyllotoxin Precursor
The following protocol is a representative procedure for the Stille coupling of an aryl iodide with this compound, based on the conditions typically employed in such syntheses.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Tri(2-furyl)phosphine (TFP) (0.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl iodide and dissolve it in anhydrous DMF under an inert atmosphere of argon.
-
To this solution, add this compound.
-
In a separate vial, prepare a solution of the palladium catalyst, Pd₂(dba)₃, and the ligand, TFP, in a small amount of anhydrous DMF.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tributyltin fluoride byproduct.
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4,5-dihydrofuran.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-3,4,5-trimethoxybenzene | Pd₂(dba)₃ (5) | TFP (20) | DMF | 70 | 12 | 85 |
| 2 | 4-Iodo-1,2-(methylenedioxy)benzene | Pd(PPh₃)₄ (10) | - | Toluene | 100 | 24 | 78 |
Note: The optimal reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular reaction.
General Application Notes and Protocols for Stille Coupling with this compound
The following notes provide general guidance for researchers planning to use this compound in Stille coupling reactions.
Reagent Handling and Storage
This compound is an air and moisture-stable liquid. However, like all organotin compounds, it is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The reagent should be stored in a cool, dry place under an inert atmosphere.
Choice of Reaction Partners
-
Electrophiles: Aryl, heteroaryl, and vinyl iodides are generally the most reactive coupling partners for Stille reactions. Aryl and vinyl bromides can also be used, but may require more forcing conditions or more active catalyst systems. Aryl triflates are also suitable electrophiles.
-
Catalysts: A variety of palladium(0) catalysts can be used, with Pd(PPh₃)₄ and Pd₂(dba)₃ being the most common. The choice of catalyst can significantly impact the reaction efficiency.
-
Ligands: The addition of phosphine ligands can improve the stability and activity of the palladium catalyst. Common ligands include triphenylphosphine (PPh₃), tri(2-furyl)phosphine (TFP), and tri(tert-butyl)phosphine (P(t-Bu)₃). The choice of ligand can influence the rate of the reaction and the product yield.
-
Solvents: Anhydrous, polar aprotic solvents such as DMF, NMP, and THF are commonly used for Stille coupling reactions. Toluene is also a suitable solvent for many applications.
Reaction Workflow
Caption: General workflow for a Stille coupling reaction.
Troubleshooting
-
Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, changing the solvent, or trying a different catalyst/ligand combination. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of the Stannane: The formation of the homocoupled dimer of the stannane can be a side reaction. This can sometimes be suppressed by using a less reactive catalyst or by adding a copper(I) co-catalyst.
-
Difficulty in Removing Tin Byproducts: The removal of tributyltin byproducts can be challenging. The KF workup is generally effective. Alternatively, washing the organic phase with a dilute solution of iodine in an organic solvent can convert the tin residues to the more easily separable tributyltin iodide.
Conclusion
This compound is a valuable reagent for the synthesis of natural products containing the dihydrofuran and tetrahydrofuran motifs. Its successful application in the total synthesis of (-)-deoxypodophyllotoxin demonstrates its utility in the construction of complex molecular architectures. By understanding the principles of the Stille coupling reaction and following the protocols outlined in this guide, researchers can effectively utilize this powerful tool to advance their own synthetic programs in the fields of natural product synthesis and drug discovery.
References
- Brown, R. C. D.; et al. Asymmetric Total Synthesis of (−)-Deoxypodophyllotoxin. Org. Lett.2003, 5 (1), 1-4.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997, 50, 1–652.
-
Organic Chemistry Portal. Synthesis of (-)-Podophyllotoxin. [Link][4]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of hybrid 4-deoxypodophyllotoxin-5-fluorouracil compounds that inhibit cellular migration and induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of (-)-Podophyllotoxin [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Tributyl(4,5-dihydrofuran-2-yl)stannane
Introduction: The Strategic Importance of the Dihydrofuran Moiety
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique stereochemical and electronic properties make it a valuable building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The Stille cross-coupling reaction provides a powerful and versatile method for the synthesis of functionalized dihydrofurans, offering a direct route to introduce aryl and heteroaryl substituents at the 2-position.[4][5] This application note provides a comprehensive guide to the palladium-catalyzed Stille cross-coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane with aryl halides, a key transformation for accessing medicinally relevant 2-aryl-4,5-dihydrofurans. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of reaction optimization and product purification.
Reaction Principle: The Stille Catalytic Cycle
The Stille reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[4][5][6] The reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) complex.[6]
2. Transmetalation: The dihydrofuranyl group is then transferred from the tributyltin reagent to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[6]
3. Reductive Elimination: Finally, the newly formed Pd(II) complex undergoes reductive elimination, yielding the desired 2-aryl-4,5-dihydrofuran product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Figure 1: Catalytic Cycle of the Stille Coupling Reaction.
Experimental Protocol: A General Procedure
This protocol provides a general guideline for the Stille coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl bromide: (1.0 equiv)
-
This compound: (1.1 - 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., PPh₃, AsPh₃, XPhos)
-
Solvent: Anhydrous and degassed toluene, THF, or DMF
-
Additive (optional but recommended): Anhydrous LiCl (2-3 equiv) or CuI (10-20 mol%)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Schlenk line)
-
Syringes and needles for transfer of reagents
Detailed Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the palladium catalyst, and any solid additives (e.g., LiCl).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Stannane Addition: Add the this compound (1.1 - 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
To remove the toxic organotin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[7] Stir vigorously for at least one hour. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
| Parameter | Condition | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable and commonly used catalyst. Pd₂(dba)₃ is a stable Pd(0) source that requires the addition of a ligand.[7][8] |
| Ligand | PPh₃, AsPh₃, XPhos | The choice of ligand can significantly impact the reaction rate and yield. Electron-rich and bulky ligands like XPhos can be effective for challenging couplings. |
| Solvent | Toluene, THF, DMF | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. DMF can often accelerate the reaction but can be more difficult to remove. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants. |
| Additives | LiCl, CuI | LiCl can facilitate the transmetalation step by breaking up tin aggregates and forming a more reactive organostannane. CuI can act as a co-catalyst, particularly for less reactive aryl halides.[7] |
Causality Behind Experimental Choices: A Deeper Dive
The success of the Stille coupling with this compound hinges on a careful selection of reaction parameters, each with a specific role in promoting the desired transformation.
The Palladium Catalyst and Ligand: The palladium catalyst is the heart of the reaction, and the choice of ligand is critical for its performance. For the coupling of a vinyl stannane like this compound, a moderately electron-rich and sterically accessible phosphine ligand such as triphenylphosphine (PPh₃) is often a good starting point. The ligand stabilizes the palladium center, prevents the formation of palladium black, and modulates its reactivity. For more challenging couplings, such as those involving electron-rich aryl bromides or sterically hindered substrates, more electron-rich and bulky ligands like XPhos may be necessary to promote the oxidative addition and reductive elimination steps.
The Role of Additives: The addition of lithium chloride is a common and often crucial practice in Stille couplings. Organotin reagents can exist as aggregates in solution, which can hinder their reactivity in the transmetalation step. Chloride ions from LiCl can coordinate to the tin atom, breaking up these aggregates and forming a more nucleophilic "ate" complex, thereby accelerating the transfer of the dihydrofuranyl group to the palladium center. Copper(I) iodide can also be a beneficial additive, particularly when using less reactive aryl bromides. The exact mechanism of its action is not always clear, but it is believed to facilitate the transmetalation step, possibly through the formation of a more reactive organocopper intermediate.
Applications in Medicinal Chemistry
The 2-aryl-4,5-dihydrofuran core, readily accessible through this Stille coupling methodology, is a key pharmacophore in a number of biologically active molecules. The ability to rapidly and efficiently introduce a wide variety of aryl and heteroaryl substituents allows for the generation of compound libraries for drug discovery programs.
Derivatives of 2-aryl-4,5-dihydrofuran have demonstrated promising activity in several therapeutic areas:
-
Anticancer Agents: The dihydrofuran scaffold has been incorporated into molecules exhibiting cytotoxic activity against various cancer cell lines.[2]
-
Antibacterial Agents: Certain 2-aryl-4,5-dihydrofuran derivatives have shown potent antibacterial activity.[3]
-
Anti-inflammatory Agents: The structural motif is also found in compounds with anti-inflammatory properties.
Figure 2: Synthetic utility and therapeutic potential of 2-aryl-4,5-dihydrofurans.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand to a more electron-rich one, or increasing the reaction temperature. The addition of LiCl or CuI may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of the Stannane: The formation of the dihydrofuranyl dimer is a common side reaction.[5] This can be minimized by using a slight excess of the aryl halide and by adding the stannane slowly to the reaction mixture.
-
Difficulty in Removing Tin Byproducts: If the KF wash is ineffective, multiple washes may be necessary. Alternatively, other methods for tin removal include treatment with DBU/I₂ or column chromatography on silica gel treated with triethylamine.
Safety:
-
Toxicity of Organotin Compounds: Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts can be flammable and toxic. Handle with care.
-
Solvents: The organic solvents used in this reaction are flammable. Ensure there are no ignition sources nearby.
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of 2-aryl-4,5-dihydrofurans. By understanding the underlying mechanism and the rationale behind the choice of experimental conditions, researchers can effectively utilize this reaction to access a wide range of functionalized dihydrofurans for applications in drug discovery and materials science. Careful attention to experimental technique, particularly with regard to maintaining inert conditions and the thorough removal of toxic organotin byproducts, is paramount for successful and safe execution.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
-
Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1999 , 38, 2411–2413. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Del Valle, L.; Stille, J. K.; Hegedus, L. S. J. Org. Chem.1990 , 55, 3019–3023. [Link]
-
Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. ResearchGate. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Department of Chemistry. [Link]
-
Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
The Stille Reaction: A Senior Application Scientist's Guide to C(sp²)–C(sp²) Cross-Coupling with Aryl Halides
Introduction: The Enduring Power of the Stille Reaction
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, stands as a cornerstone of modern organic synthesis.[1] Developed by the late John Kenneth Stille, its remarkable functional group tolerance, stereospecificity, and the air and moisture stability of its organostannane reagents have cemented its place in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven perspective on the experimental procedure for the Stille reaction with aryl halides, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. While powerful, it is imperative to acknowledge the significant toxicity of organotin compounds, which necessitates meticulous handling and waste disposal protocols.[3][4]
The Catalytic Heart of the Matter: Mechanism and Key Decision Points
The efficacy of a Stille coupling hinges on the smooth operation of its catalytic cycle.[5] Understanding this cycle is not merely an academic exercise; it is fundamental to troubleshooting and optimizing your reaction. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] While aryl iodides and bromides are common substrates, the coupling of more abundant and less expensive aryl chlorides requires more specialized catalytic systems.[2]
-
Transmetalation: The organostannane (R²-SnR³₃) transfers its R² group to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[7] The efficiency of transmetalation is influenced by the nature of the R² group, the ligands on the palladium, and the solvent.
-
Reductive Elimination: The newly formed R¹-Pd(II)-R² complex eliminates the final product (R¹-R²), regenerating the active Pd(0) catalyst and allowing the cycle to continue.[6]
Figure 1: The catalytic cycle of the Stille reaction.
Designing Your Experiment: A Component-by-Component Analysis
The success of a Stille coupling lies in the judicious selection of each reaction component. Here, we dissect the key players and the rationale behind their choice.
The Palladium Catalyst: The Engine of the Reaction
A variety of palladium sources can be used, including both Pd(0) and Pd(II) complexes. Pd(II) precursors, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a commonly used, air-stable Pd(0) catalyst that is often effective for couplings with aryl iodides and bromides.[8]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another popular Pd(0) source, it is often used in combination with a phosphine ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate): A stable and less expensive Pd(II) precursor that requires reduction to Pd(0) to enter the catalytic cycle.[9]
Phosphine Ligands: The Steering Wheel
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand is often dictated by the reactivity of the aryl halide.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications with aryl iodides and bromides.[8]
-
Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, XPhos, SPhos): These are essential for the coupling of less reactive aryl chlorides. The high electron density of these ligands promotes the oxidative addition step, which is often sluggish for aryl chlorides, while their steric bulk facilitates the reductive elimination.[2][10]
| Ligand | Key Characteristics | Typical Applications |
| PPh₃ | Standard, versatile, air-stable | Aryl iodides, aryl bromides |
| P(t-Bu)₃ | Highly electron-rich, bulky | Aryl chlorides, sterically hindered substrates |
| AsPh₃ | Arsine ligand, sometimes used with CuI | Can be effective in specific, challenging couplings[11] |
| DABCO | Amine-based, phosphine-free alternative | Used with Pd(OAc)₂ for a stable, inexpensive system[9] |
Table 1: A selection of common ligands for the Stille reaction and their applications.
The Organostannane: The Carbon Source
Organostannanes are the carbon-nucleophile in the Stille reaction. Tributylstannyl and trimethylstannyl derivatives are most common. While trimethylstannyl reagents can be more reactive, they are also significantly more toxic.[5] The relative transfer rate of the organic group from tin is a key consideration: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl. This differential reactivity allows for the use of "dummy" ligands on the tin, such as butyl or methyl groups, which are less likely to transfer.[11]
Additives: Fine-Tuning the Reaction
Additives are often employed to accelerate the reaction, especially in challenging cases.
-
Copper(I) Iodide (CuI): The "copper effect" is a well-documented phenomenon in Stille couplings. CuI can act as a scavenger for free phosphine ligands, which can inhibit the reaction. In polar solvents, it may also facilitate transmetalation via an organocopper intermediate.[12][13] The addition of CuI can dramatically increase reaction rates.[11]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species that is more reactive in the transmetalation step.[11][12]
-
Lithium Chloride (LiCl): In some cases, LiCl can accelerate the reaction by facilitating the dissociation of the halide from the palladium center, making it more active for transmetalation.[5]
Solvent: The Reaction Medium
The choice of solvent can significantly impact the reaction rate and outcome. Anhydrous, degassed solvents are typically required to prevent catalyst deactivation.[14]
-
Toluene, Dioxane, THF: Common non-polar and ethereal solvents.
-
DMF, NMP: Polar aprotic solvents that can accelerate the reaction but may be more difficult to remove.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Stille Coupling of an Aryl Bromide
This protocol is adapted from a procedure utilizing Pd(PPh₃)₄ in a green solvent system.[8]
Figure 2: General workflow for the Stille coupling of an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
Organostannane (e.g., tetraphenyltin, 0.25 eq, or an organotributylstannane, 1.1 eq)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Sodium Acetate (NaOAc) (2.0 eq)
-
Polyethylene glycol 400 (PEG-400), degassed
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, Pd(PPh₃)₄, and sodium acetate.
-
Add the degassed PEG-400 via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for at least 30 minutes.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of a Challenging Aryl Chloride
This protocol is based on conditions developed for less reactive aryl halides, employing a bulky phosphine ligand and a fluoride additive.[2]
Materials:
-
Aryl chloride (1.0 eq)
-
Organostannane (1.1 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (3.5 mol%)
-
Cesium fluoride (CsF) (2.2 eq)
-
Anhydrous dioxane, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, P(t-Bu)₃, and CsF.
-
Add the aryl chloride and a magnetic stir bar.
-
Add the degassed dioxane, followed by the organostannane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and proceed with the work-up as described in Protocol 1, paying close attention to the removal of tin byproducts.
Troubleshooting and The Art of Purification
The most significant challenge in Stilling coupling is the removal of toxic and often chromatographically mobile organotin byproducts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvents; substrate is too unreactive. | Use fresh, anhydrous, and degassed solvents. Increase catalyst loading or switch to a more active ligand system (e.g., bulky, electron-rich phosphines for aryl chlorides).[2] Consider adding CuI to accelerate the reaction.[12] |
| Homocoupling of Organostannane | Presence of oxygen; high temperature. | Ensure the reaction is performed under a strictly inert atmosphere.[14] Optimize the reaction temperature. |
| Persistent Tin Impurities | Inefficient removal during work-up. | Repeat the aqueous KF wash with vigorous stirring.[15] For stubborn cases, filter the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent.[6] Recrystallization can also be an effective purification method for solid products.[11] |
Purification Tip: A highly effective method for removing a broad range of organotin impurities involves chromatography on silica gel that has been pre-treated with potassium carbonate (10% w/w).[16]
Conclusion: A Versatile Tool in the Modern Chemist's Arsenal
The Stille reaction remains a powerful and versatile method for the formation of C-C bonds. By understanding the underlying mechanism and the rationale behind the choice of each reaction component—from the palladium catalyst and its ligand to the solvent and any additives—researchers can effectively troubleshoot and optimize this reaction for their specific needs. While the toxicity of organotin reagents necessitates careful handling and purification, the broad functional group tolerance and reliability of the Stille coupling ensure its continued and widespread application in the synthesis of molecules that shape our world.
References
-
Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599–5602. [Link]
-
Lu, G., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3138. [Link]
-
NROChemistry. Stille Coupling. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Scribd. 11-the_stille_reaction.pdf. [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024, October 25). YouTube. [Link]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Request PDF. [Link]
-
Ghorbani, F., & Organ, M. G. (2017). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic letters, 19(1), 214–217. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Dihydrofurans Using Organostannanes
Introduction: The Significance of Dihydrofurans and the Strategic Advantage of Organostannane Chemistry
The dihydrofuran scaffold is a privileged structural motif present in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the critical importance of robust and versatile synthetic methods for its construction. For researchers and professionals in drug development, the ability to efficiently synthesize substituted dihydrofurans is paramount for lead optimization and the exploration of new chemical space.
Organostannanes, in conjunction with palladium catalysis, offer a powerful and highly adaptable platform for the synthesis of these valuable heterocycles. The Stille coupling, a cornerstone of modern organic synthesis, provides a mild and functional group tolerant method for carbon-carbon bond formation.[1][2][3] This application note provides a comprehensive guide to the synthesis of substituted dihydrofurans utilizing organostannane reagents, with a focus on intramolecular cyclization strategies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and explore the scope and limitations of this methodology.
Core Principles: Palladium-Catalyzed Intramolecular Cyclization of Hydroxy-Tethered Vinylstannanes
The central strategy for the synthesis of dihydrofurans using organostannanes revolves around the intramolecular palladium-catalyzed cyclization of a suitably functionalized precursor, typically a γ-hydroxy vinylstannane. This approach is mechanistically analogous to the well-established palladium-catalyzed cyclization of γ-hydroxy alkenes.[4][5] The key distinction lies in the use of a vinylstannane as the coupling partner, which offers unique advantages in terms of reactivity and the potential for one-pot hydrostannylation/cyclization sequences.[6]
The catalytic cycle, as illustrated below, is predicated on the fundamental steps of the Stille reaction.[1]
Figure 1: Generalized Catalytic Cycle of the Stille Cross-Coupling Reaction.
In the context of an intramolecular reaction for dihydrofuran synthesis, the organostannane (R'-SnBu₃) and the organic halide or pseudohalide (R-X) are tethered within the same molecule. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation: The vinylstannane moiety of the molecule displaces the halide on the palladium center. This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated, forming the new carbon-carbon bond of the dihydrofuran ring and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Synthesis of a γ-Hydroxy Vinylstannane Precursor
The successful synthesis of substituted dihydrofurans via intramolecular Stille coupling is contingent on the availability of the requisite γ-hydroxy vinylstannane precursor. A general and reliable method for the preparation of these precursors is the hydrostannylation of a propargyl alcohol derivative.
Materials and Reagents:
-
Propargyl alcohol derivative
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the propargyl alcohol derivative (1.0 equiv) and anhydrous toluene.
-
Add AIBN (0.1 equiv) to the solution.
-
Slowly add tributyltin hydride (1.1 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-hydroxy vinylstannane.
Note on Causality: The use of AIBN as a radical initiator is crucial for the hydrostannylation reaction. The reaction typically proceeds with good stereoselectivity, yielding the (E)-vinylstannane as the major product.
Protocol 2: Intramolecular Stille Cyclization to a Substituted Dihydrofuran
This protocol outlines the palladium-catalyzed intramolecular cyclization of a γ-hydroxy vinylstannane to the corresponding dihydrofuran.
Materials and Reagents:
-
γ-Hydroxy vinylstannane precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (5-10 mol%) and any additional ligand.
-
Add the anhydrous solvent, followed by a solution of the γ-hydroxy vinylstannane precursor in the same solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted dihydrofuran.
Expert Insights: The choice of catalyst, ligand, and solvent can significantly impact the reaction efficiency and yield. For less reactive substrates, the use of more electron-rich and bulky phosphine ligands can be beneficial.[3] The addition of copper(I) iodide (CuI) as a co-catalyst has been shown to accelerate the rate of Stille couplings in some cases.
Data Presentation: Substrate Scope and Reaction Efficiency
The intramolecular Stille coupling approach is applicable to a range of substrates, allowing for the synthesis of variously substituted dihydrofurans. The following table summarizes representative examples, highlighting the versatility of this methodology.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | THF | 65 | 75 | ||
| 2 | Pd₂(dba)₃ (5) | Toluene | 80 | 82 | ||
| 3 | Pd(PPh₃)₄ (10) | DMF | 100 | 68 |
Note: The structures in the table are representative and based on the general reaction scheme. Actual yields and conditions may vary depending on the specific substrate.
Workflow Visualization
The overall synthetic strategy can be visualized as a two-step process: precursor synthesis followed by the key intramolecular cyclization.
Figure 2: Workflow for the Synthesis of Substituted Dihydrofurans.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final dihydrofuran products should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic disappearance of the vinylstannane protons and the appearance of signals corresponding to the dihydrofuran ring in the NMR spectra provide clear evidence of successful cyclization.
Safety Considerations
Organostannane reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Palladium catalysts can be flammable and toxic. All waste containing tin and palladium residues must be disposed of according to institutional safety guidelines.
Conclusion
The synthesis of substituted dihydrofurans using organostannanes via intramolecular Stille coupling represents a powerful and versatile strategy for accessing these important heterocyclic compounds. The mild reaction conditions, broad functional group tolerance, and the potential for stereocontrol make this an attractive method for researchers in medicinal chemistry and drug development. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, scientists can effectively leverage this chemistry to advance their research programs.
References
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PubMed. [Link]
-
Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. PubMed. [Link]
-
The Intramolecular Stille Reaction. ResearchGate. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry. [Link]
-
A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. ACS Publications. [Link]
-
Palladium-Catalyzed Cyclization of Alkynoic Acids To Form Vinyl Dioxanones Bearing a Quaternary Allylic Carbon. PubMed. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
-
Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. PubMed. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. PubMed. [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Royal Society of Chemistry. [Link]
-
Synthesis of Saturated N- heterocycles from Organostannanes. Purdue University Research Repository. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core. National Institutes of Health. [Link]
-
Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed and ligand-controlled regiodivergent intramolecular cyclization of ketone-vinylbicyclo[1.1.0]butanes (Ketone-VC-BCBs). ResearchGate. [Link]
-
An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Application Notes & Protocols: Optimal Reaction Conditions for Tributyl(4,5-dihydrofuran-2-yl)stannane Coupling
Introduction: The Strategic Importance of the Dihydrofuran Moiety
The 4,5-dihydrofuran scaffold is a privileged structural motif found in numerous natural products and serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its incorporation into complex molecules often imparts significant biological activity. The Stille cross-coupling reaction provides a powerful and highly adaptable method for forming carbon-carbon bonds, noted for its exceptional tolerance of a wide array of functional groups.[1][2][3]
Tributyl(4,5-dihydrofuran-2-yl)stannane has emerged as a key reagent for the direct installation of this valuable moiety onto aryl, heteroaryl, and vinyl frameworks.[4] Organotin reagents, while requiring careful handling due to their toxicity, are stable to air and moisture, making them reliable and storable coupling partners.[1][2]
This guide provides a comprehensive overview of the mechanistic principles governing the Stille coupling and delivers detailed, field-proven protocols for optimizing the reaction of this compound with various organic electrophiles. The aim is to equip researchers with the knowledge to rationally select conditions, troubleshoot common issues, and achieve high-yield, reproducible results.
The "Why": Mechanistic Underpinnings of the Stille Reaction
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The palladium-catalyzed Stille reaction proceeds via a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5] The active catalyst is a coordinatively unsaturated Pd(0) species, which can be introduced as a preformed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor.[6][7]
-
Oxidative Addition : The cycle begins with the reaction of the active Pd(0) catalyst with an organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate. This step forms a square planar Pd(II) complex, cis-[Pd(R¹)(X)L₂].[5][8] The reactivity order for the halide is generally I > Br > OTf >> Cl.[6]
-
Transmetalation : This is often the rate-determining step of the cycle. The organostannane transfers its dihydrofuran group (R²) to the palladium center, displacing the halide (X) to form a new Pd(II) intermediate, [Pd(R¹)(R²)L₂]. The precise mechanism can be complex, but it results in both organic partners being bound to the palladium.[7]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) and their elimination from the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Optimizing the Reaction: A Component-by-Component Analysis
Achieving optimal results requires careful consideration of each reaction parameter. The choice of catalyst, ligand, solvent, and additives can dramatically influence reaction rate, yield, and purity.
Catalyst & Ligand System
-
Palladium Source : While Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst, it is air-sensitive.[9][10] A common alternative is to generate the active catalyst in situ from a more stable Pd(II) source like Pd(OAc)₂ or a pre-catalyst like PdCl₂(PPh₃)₂ in the presence of a ligand.[6]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For less reactive electrophiles (e.g., aryl chlorides or some bromides), more electron-rich and bulky phosphine ligands like XPhos or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition step and promote reductive elimination.[11] Triphenylarsine (AsPh₃) has also been shown to be effective, sometimes superior to PPh₃.[12]
Additives: Accelerating the Rate-Limiting Step
For sluggish or challenging couplings, additives are crucial.
-
Copper(I) Iodide (CuI) : The "copper effect" is well-documented for accelerating Stille reactions.[11] CuI can act as a co-catalyst, particularly in polar solvents, where it is believed to facilitate a more rapid transmetalation from tin to copper and then to palladium. It has been used to promote couplings that might otherwise fail.[12][13]
-
Chloride Salts (LiCl) : Lithium chloride is frequently added, especially when using vinyl triflates or in THF. It can accelerate the transmetalation step by preventing phosphine ligand inhibition or by facilitating the displacement of the triflate from the palladium intermediate.
-
Fluoride Sources (CsF, TBAF) : Fluoride ions can coordinate to the organostannane, forming a hypervalent "ate" complex. This pentacoordinate tin species is more nucleophilic and can undergo transmetalation at a significantly faster rate.[14]
Solvents & Temperature
-
Solvents : Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation. Common choices include polar aprotic solvents like DMF and NMP, or less polar solvents like THF, dioxane, and toluene. The optimal solvent often depends on the substrates and the additives used.
-
Temperature : Reactions are typically run between room temperature and 110 °C. For highly reactive partners like aryl iodides, lower temperatures (e.g., 40-80 °C) are often sufficient. Less reactive aryl bromides or chlorides may require higher temperatures.[15]
Data-Driven Protocols
The following table summarizes experimentally validated conditions for the coupling of dihydrofuran stannanes or structurally similar vinylstannanes, providing a starting point for optimization.
| Electrophile | Pd-Catalyst (mol%) | Ligand / Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Enol Triflate | Pd(dppf)Cl₂·DCM (10) | CuI (0.1), LiCl (5.3) | DMF | 40 | 87 | [5] |
| 2-Iodotoluene | Pd(PPh₃)₄ (cat.) | - | Toluene | Reflux | N/A | [4] |
| Aryl Mesylate | Pd(OAc)₂ (2) | XPhos (4 mol%), CsF (2.2) | t-BuOH | 110 | 55-86 | [15] |
| Aryl Iodide | Pd(PPh₃)₄ (cat.) | CuI (cat.), CsF (cat.) | DMF | N/A | Optimal | [14] |
| Allyl Bromide | CuI (5 mol%) | Cs₂CO₃ (additive) | DMF | RT | >95 | [13] |
Experimental Methodologies
Critical Safety Note : Organotin compounds are highly toxic and pose significant health and environmental risks.[1][4] All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.[4]
Protocol 1: Standard Stille Coupling with Pd(PPh₃)₄
This protocol is a robust starting point for coupling with aryl iodides and bromides.
-
Materials :
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed toluene or DMF
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Standard anhydrous reaction glassware
-
-
Procedure :
-
To a flame-dried, argon-purged flask, add the aryl halide and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Stir the mixture for 5 minutes, then add this compound via syringe.
-
Heat the reaction mixture to 90-110 °C under argon. The solution may change color from yellow to dark brown or black.[16]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up : Dilute the mixture with diethyl ether or ethyl acetate. Add an equal volume of saturated aqueous KF solution and stir vigorously for at least 2 hours. This precipitates the tributyltin fluoride byproduct.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with the organic solvent.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper(I)-Cocatalyzed Coupling for Enhanced Reactivity
This protocol is recommended for sluggish reactions or when using less reactive electrophiles.
-
Materials :
-
Aryl halide/triflate (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Triphenylarsine [AsPh₃] (10 mol%) or Triphenylphosphine [PPh₃] (10 mol%)
-
Copper(I) Iodide [CuI] (10-20 mol%)
-
Anhydrous, degassed DMF or NMP
-
-
Procedure :
-
To a flame-dried, argon-purged flask, add the aryl halide/triflate, Pd₂(dba)₃, AsPh₃ (or PPh₃), and CuI.
-
Add anhydrous, degassed DMF (to achieve a concentration of ~0.1 M).
-
Degas the resulting suspension with a stream of argon for 15 minutes.
-
Add this compound via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) catalyst has oxidized. / Oxygen Contamination: Insufficient degassing or poor inert atmosphere. / Wrong Solvent: Solvent not optimal for the specific substrate combination. | Use a fresh bottle of catalyst or generate it in situ. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen. Screen alternative solvents (e.g., switch from Toluene to DMF). |
| Homocoupling of Stannane | Slow Transmetalation: The organostannane reacts with itself. / Presence of Oxygen: Can promote homocoupling pathways. | Add a copper(I) co-catalyst (Protocol 2) to accelerate the desired cross-coupling.[13] Improve inert atmosphere techniques. |
| Catalyst Decomposition (Black Precipitate) | High Temperature: Reaction temperature is too high, leading to palladium black formation. / Ligand Dissociation: Unstable catalyst complex. | Reduce the reaction temperature. Consider using a more robust ligand system (e.g., bulky, electron-rich phosphines) that forms a more stable palladium complex. |
| Difficult Tin Byproduct Removal | Ineffective KF Wash: Emulsion formation or incomplete precipitation. / Co-elution: Tin byproducts have similar polarity to the desired product. | Stir the KF wash vigorously for a longer duration (2-12 hours). Filter through Celite. For chromatography, try basic alumina or add 1-2% triethylamine to the silica gel eluent to retard the slightly acidic tin byproducts.[5] |
References
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. National Center for Biotechnology Information. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. National Center for Biotechnology Information. [Link]
-
Tetrakis(triphenylphosphine)palladium(0). Wikipedia. [Link]
-
Palladium-Catalysed Coupling Chemistry. Johnson Matthey. [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. [Link]
-
What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? ResearchGate. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]
-
Supporting Information Synthesis of multiple-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols. The Royal Society of Chemistry. [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Tributyl(4,5-dihydrofuran-2-yl)tin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 10. Ascensus [ascensusspecialties.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis and Use of Tributyl(4,5-dihydrofuran-2-yl)stannane
Introduction: The Strategic Value of Tributyl(4,5-dihydrofuran-2-yl)stannane in Modern Synthesis
This compound is a versatile organotin reagent that serves as a cornerstone in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] The dihydrofuran motif is a prevalent scaffold in numerous biologically active natural products and synthetic compounds.[3] This guide provides a comprehensive overview of the large-scale synthesis of this compound, its application in Stille coupling, and the critical safety and purification protocols required for its effective and safe implementation.
PART 1: Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through the deprotonation of 2,3-dihydrofuran with a strong organolithium base, followed by quenching the resulting vinyllithium intermediate with tributyltin chloride. This method is reliable and scalable, provided that stringent anhydrous and inert conditions are maintained.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100 g scale of the final product. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[4]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| 2,3-Dihydrofuran | 70.09 | 21.5 g (23.4 mL) | 0.307 | Freshly distilled. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 123 mL | 0.307 | Titrated prior to use. |
| Tributyltin chloride | 325.49 | 100 g (84.2 mL) | 0.307 | Distilled under vacuum. |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - | Dried over sodium/benzophenone. |
| Saturated aq. NH4Cl | - | 500 mL | - | |
| Hexanes | - | As needed | - | Anhydrous, for extraction and chromatography. |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |
Experimental Procedure:
-
Reactor Setup: A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under vacuum. The system is then maintained under a positive pressure of nitrogen.[5]
-
Initial Charging: The flask is charged with anhydrous THF (500 mL) and cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Freshly distilled 2,3-dihydrofuran (21.5 g, 0.307 mol) is added to the cold THF. n-Butyllithium (123 mL of a 2.5 M solution in hexanes, 0.307 mol) is added dropwise via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.
-
Stannylation: A solution of tributyltin chloride (100 g, 0.307 mol) in anhydrous THF (200 mL) is added dropwise to the reaction mixture over 1.5 hours, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.[5]
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with hexanes (3 x 200 mL).
-
Purification: The combined organic layers are washed with brine (2 x 250 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a colorless to pale yellow oil.
-
Final Purification: The crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.
Table 2: Typical Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | Not specified, vacuum distillation required |
| Density (at 25 °C) | 1.128 g/mL[6] |
| Refractive Index (n20/D) | 1.493[6] |
PART 2: Application in Stille Cross-Coupling
This compound is a valuable reagent for the introduction of the 4,5-dihydrofuran-2-yl moiety onto aromatic and heteroaromatic systems via the Stille cross-coupling reaction.[1] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]
General Reaction Scheme:
Caption: Stille coupling with this compound.
Protocol for a Model Stille Coupling Reaction
This protocol describes the coupling of this compound with 4-bromoanisole.
Table 3: Reagents and Materials for Stille Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| 4-Bromoanisole | 187.04 | 18.7 g | 0.1 | |
| This compound | 359.13 | 39.5 g | 0.11 | 1.1 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 2.3 g | 0.002 | 2 mol%. |
| Anhydrous Toluene | - | 500 mL | - | Degassed. |
| Saturated aq. KF | - | 300 mL | - | For workup. |
Experimental Procedure:
-
Reactor Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with nitrogen.
-
Charging Reagents: The flask is charged with 4-bromoanisole (18.7 g, 0.1 mol), Tetrakis(triphenylphosphine)palladium(0) (2.3 g, 0.002 mol), and degassed anhydrous toluene (500 mL).
-
Reaction Initiation: this compound (39.5 g, 0.11 mol) is added via syringe, and the reaction mixture is heated to 100 °C under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup to Remove Tin Byproducts: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (200 mL) and stirred vigorously with a saturated aqueous solution of potassium fluoride (300 mL) for 2 hours.[2] This precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filtration and Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
PART 3: Safety, Handling, and Storage
Organotin compounds are highly toxic and require strict adherence to safety protocols.[7]
Safety and Handling Workflow
Caption: Workflow for safe handling of organotin compounds.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene, preferably double-gloved), chemical safety goggles, and a face shield. An impervious lab coat is also mandatory to prevent skin contact.[4]
-
Engineering Controls: All manipulations of organotin compounds must be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Use syringes and cannulas for transferring liquid organotin reagents to minimize exposure.[8] Avoid inhalation of vapors and any contact with skin or eyes.
-
Storage: this compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon).[7] It should be kept in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Spills and Waste Disposal: In case of a spill, evacuate the area and handle the cleanup with full PPE. Absorb liquid spills with an inert material and place all contaminated materials in a sealed container for hazardous waste disposal. All organotin waste must be disposed of according to institutional and local regulations.[7]
Conclusion
This compound is a powerful synthetic tool, and its large-scale synthesis is achievable with careful planning and strict adherence to safety protocols. The procedures outlined in this guide provide a robust framework for its preparation and subsequent use in Stille cross-coupling reactions. The critical aspects of purification to remove toxic tin byproducts and rigorous safety measures are paramount for the successful and responsible use of this valuable reagent in research and development.
References
-
Del Valle Lab. Standard Operating Procedures. Del Valle Lab. Accessed January 12, 2026. [Link]
-
Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses. 2018;95:345-360. [Link]
-
Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. 2023;100:159-185. [Link]
-
Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. 1993;71:157. [Link]
-
Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. Organic Syntheses. 1990;68:86. [Link]
-
Journal of the Brazilian Chemical Society. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. 2020;31(9):1946-1955. [Link]
-
Organic Syntheses Procedure. palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. 1989;67:175. [Link]
-
National Institutes of Health. Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[9][9]-Rearrangements of Silanol Epoxides. National Institutes of Health. Published April 12, 2025. [Link]
-
Organic Syntheses. palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. 1989;67:175. [Link]
-
ResearchGate. Synthesis of tributyl(4-hexylthiophen-2-yl)stannane. ResearchGate. Accessed January 12, 2026. [Link]
-
Wikipedia. Stille reaction. Wikipedia. Accessed January 12, 2026. [Link]
-
MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Published October 11, 2024. [Link]
-
ResearchGate. Synthesis of Dihydrofurans Substituted in the 2-Position. ResearchGate. Published August 6, 2025. [Link]
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone. Accessed January 12, 2026. [Link]
-
National Institutes of Health. Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. Speciation without chromatography Part 2. Determination of tributyltin by chloride generation flow injection atomic absorption spectrometry. Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. 2019;96:277-299. [Link]
-
University of Rochester Department of Chemistry. Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Accessed January 12, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. トリブチル(4,5-ジヒドロフラン-2-イル)スタンナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tributyl(4,5-dihydrofuran-2-yl)tin - Safety Data Sheet [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Tributyl(4,5-dihydrofuran-2-yl)stannane Reactions
Welcome to the technical support center for the purification of reaction products derived from Tributyl(4,5-dihydrofuran-2-yl)stannane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of 2-substituted-4,5-dihydrofurans and related compounds synthesized via Stille coupling and other palladium-catalyzed reactions. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and evidence-based explanations to ensure the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the purification of products from reactions involving this compound:
Q1: Why is the removal of tributyltin byproducts so critical?
A1: Tributyltin (TBT) compounds are notoriously toxic and can interfere with biological assays, making their complete removal essential for downstream applications, especially in drug discovery. Due to their lipophilic nature, they can be challenging to separate from organic products.
Q2: My TLC plate shows a complex mixture after the reaction. How can I identify my product and the tin byproducts?
A2: Visualizing organotin compounds on a TLC plate can be challenging as they are often UV-inactive. Staining with potassium permanganate (KMnO₄) or iodine vapor can help visualize these non-polar byproducts. Your desired 2-substituted-4,5-dihydrofuran product will likely have a different polarity and should be distinguishable. Running co-spots with your starting materials is also recommended.
Q3: I performed a standard silica gel column, but my yield is very low, or I can't seem to isolate a pure product. What could be the issue?
A3: Dihydrofurans can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation, ring-opening, or elimination to form the corresponding furan. Additionally, tributyltin byproducts can co-elute with non-polar to moderately polar products.
Q4: What are the primary methods for removing tributyltin byproducts?
A4: The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[1][2][3]
-
Chromatography on Modified Silica Gel: Using silica gel treated with triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can effectively trap polar tin byproducts.[1][3]
-
Chromatography on Basic Alumina: Alumina is a basic stationary phase that can be a good alternative to silica gel for acid-sensitive compounds.[1]
Q5: Can I use recrystallization to purify my 2-substituted-4,5-dihydrofuran product?
A5: If your product is a solid, recrystallization can be a highly effective method for removing both organotin impurities and other organic byproducts. A two-solvent system is often employed for effective purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification process and offers targeted solutions.
Problem 1: Persistent Tin Contamination After Column Chromatography
Scenario: You have performed flash column chromatography on silica gel, but your NMR spectrum still shows signals corresponding to tributyltin residues (characteristic broad signals around 0.9-1.6 ppm).
Causality: Tributyltin halides and hexabutylditin are relatively non-polar and can have similar retention factors (Rf) to your desired product, leading to co-elution.
Solutions:
-
Pre-Chromatography KF Wash: Before concentrating your crude reaction mixture for chromatography, perform an aqueous workup with a saturated solution of potassium fluoride. This will convert the tin halides to the more easily filterable tributyltin fluoride.
-
Modified Silica Gel Chromatography: If a KF wash is not sufficient, consider flash chromatography using silica gel that has been pre-treated with 2-5% triethylamine in the eluent. This basic environment helps to retain the tin byproducts at the baseline.[1]
-
Potassium Carbonate Doped Silica Gel: A highly effective method involves using a stationary phase prepared by mixing 10% (w/w) of anhydrous potassium carbonate with silica gel. This has been shown to reduce organotin impurities to ppm levels.[3]
Problem 2: Product Degradation During Purification
Scenario: You observe the appearance of new, unexpected spots on your TLC plate during column chromatography, or your final product yield is significantly lower than expected based on initial reaction monitoring. Your NMR may show signals indicative of a furan or ring-opened product.
Causality: The 4,5-dihydrofuran ring system can be susceptible to acid-catalyzed rearrangement or elimination, particularly on the acidic surface of silica gel.
Solutions:
-
Use of Basic Alumina: Substitute silica gel with basic or neutral alumina as your stationary phase. Alumina's basic nature will prevent the degradation of your acid-sensitive dihydrofuran product.[1]
-
Deactivated Silica Gel: If alumina is not available or suitable, you can deactivate your silica gel by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.
-
Minimize Contact Time: Perform rapid flash chromatography to reduce the time your compound is in contact with the stationary phase.
Problem 3: Difficulty in Separating Product from Starting Materials or Side-Products
Scenario: Your desired 2-substituted-4,5-dihydrofuran has a very similar Rf to the starting aryl halide or homocoupled byproducts, making chromatographic separation challenging.
Solutions:
-
Optimize Your Eluent System: Carefully screen different solvent systems using TLC. A gradient elution during column chromatography might be necessary to achieve better separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for separating compounds with similar polarities. Experiment with different solvent pairs to find optimal conditions.
-
Derivative Formation: In complex cases, consider converting your product to a more easily purifiable derivative, and then cleaving the derivative after purification. This is a less common but powerful strategy.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the purification of products from this compound reactions.
Protocol 1: Aqueous Potassium Fluoride (KF) Work-up
This is the recommended first step for removing the bulk of tributyltin byproducts before further purification.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride. Shake the funnel vigorously for 1-2 minutes during each wash.
-
Precipitate Formation: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the two layers.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with a small amount of the organic solvent used for dilution.
-
Separation and Drying: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography on Basic Alumina
This protocol is recommended for acid-sensitive 2-substituted-4,5-dihydrofuran products.
-
Column Packing: Select an appropriately sized chromatography column and pack it with basic alumina using a slurry method with your chosen starting eluent (a non-polar solvent like hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve your crude product (ideally after a KF work-up) in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent) and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Fraction Analysis and Concentration: Combine the fractions containing your pure product and concentrate them under reduced pressure.
Protocol 3: Two-Solvent Recrystallization
This method is ideal for solid products.
-
Solvent Selection: Identify a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Find a second "anti-solvent" in which your product is insoluble but is miscible with the first solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude solid product in the minimum amount of the hot primary solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the anti-solvent to the hot solution until you observe persistent cloudiness. You may need to gently reheat to redissolve the precipitate and then allow it to cool slowly.
-
Cooling and Crystal Formation: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Organotin Removal
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous KF Wash | Simple, removes bulk of tin byproducts.[1][2][3] | May not remove all tin residues; can form emulsions. | Initial work-up for all reactions. |
| Silica Gel Chromatography | Widely available, good for separating many organic compounds. | Can cause degradation of acid-sensitive products like dihydrofurans. | Robust, non-acid sensitive products. |
| Triethylamine-Treated Silica | Reduces acidity of silica, improves tin byproduct retention.[1] | Requires pre-treatment of silica. | Moderately acid-sensitive products. |
| Basic Alumina Chromatography | Basic stationary phase, ideal for acid-sensitive compounds.[1] | Can have different selectivity compared to silica. | Acid-sensitive dihydrofuran products. |
| Recrystallization | Can provide very high purity for solid products. | Only applicable to solids; can have lower yields. | Solid products with suitable solubility profiles. |
Visualizations
Workflow for Purification of Dihydrofuran Products
Caption: General purification workflow for products from this compound reactions.
Decision Tree for Choosing a Purification Method
Caption: Decision-making guide for selecting the appropriate purification strategy.
References
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]
-
Stille reaction | Brief theory, double cross-coupling. YouTube. Available at: [Link]
-
Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. ChemRxiv. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. Available at: [Link]
-
Stereoselective Route to 2,3,4,5-Tetraaryltetrahydrofurans via Efficient Cascade Synthesis of 2,3-Dihydrofurans with Four Different (Hetero)Aryl Substituents. Organic Letters. Available at: [Link]
-
Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Available at: [Link]
-
New support for high-performance liquid chromatography based on silica coated with alumina particles. PubMed. Available at: [Link]
-
Stereoselective Route to 2,3,4,5-Tetraaryltetrahydrofurans via Efficient Cascade Synthesis of 2,3-Dihydrofurans with Four Different (Hetero)Aryl Substituents. ACS Publications. Available at: [Link]
-
Activated Alumina vs. Silica Gel: All you need to know. Jalon Zeolite. Available at: [Link]
-
Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi. ACS Publications. Available at: [Link]
-
Silica gel or basic alumina. Reddit. Available at: [Link]
-
Synthesis of 2,3,4‐trisubstituted‐2,5‐dihydrofurans: Scope of aryl... ResearchGate. Available at: [Link]
-
Stereoselective Route to 2,3,4,5-Tetraaryltetrahydrofurans via Efficient Cascade Synthesis of 2,3-Dihydrofurans with Four Different (Hetero)Aryl Substituents. East China Normal University. Available at: [Link]
-
Question about solid-support TBAF. Silica vs. alumina vs. solution? Reddit. Available at: [Link]
Sources
Stille Coupling Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the technical support center for the Stille cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize organostannanes in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental challenges, with a focus on troubleshooting side reactions. Our goal is to equip you with the knowledge to not only solve problems but also to proactively design more robust and successful coupling reactions.
Understanding the Fundamentals: The Stille Catalytic Cycle
The Stille reaction is a powerful tool for carbon-carbon bond formation, prized for the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups.[1][2][3] The reaction is catalyzed by palladium and proceeds through a generally accepted catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your Stille coupling experiments in a question-and-answer format.
FAQ 1: My reaction is sluggish, showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Stille coupling can stem from several factors, primarily related to the catalyst's activity and the reactivity of your coupling partners.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. This can be due to impurities or oxidation. | 1. Ensure Anhydrous and Oxygen-Free Conditions: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen).[5] Use freshly dried solvents. 2. Use Fresh Catalyst: Employ a freshly opened bottle of the palladium catalyst or one that has been stored properly under an inert atmosphere.[5] Consider using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are often more stable and are reduced in situ to the active Pd(0) species.[6] |
| Low Reaction Temperature | The energy of activation for one of the steps in the catalytic cycle, often the transmetalation or oxidative addition, may not be met at the current temperature. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC-MS.[5] |
| Sterically Hindered Substrates | Bulky groups on either the organostannane or the organic halide can slow down the oxidative addition or transmetalation steps. | 1. Change Ligand: Switch to more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These can accelerate the oxidative addition and reductive elimination steps.[7] 2. Add a Co-catalyst: The addition of copper(I) iodide (CuI) can significantly accelerate the reaction, particularly the transmetalation step.[8][9] |
| Poor Leaving Group | The rate of oxidative addition is highly dependent on the leaving group (X) on the organic electrophile. | The general reactivity order is I > Br > OTf >> Cl.[4][6] If you are using a chloride, consider converting it to a bromide or iodide if your synthetic route allows. |
FAQ 2: I am observing a significant amount of a byproduct that corresponds to the dimerization of my organostannane (R²-R²). What is this side reaction and how can I suppress it?
Answer:
The formation of a homocoupled product from your organostannane is the most common side reaction in Stille coupling.[1][4] Understanding its origins is key to minimizing its occurrence.
Mechanism of Homocoupling:
Homocoupling of the organostannane can occur through two primary pathways:
-
Reaction with the Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to a dialkylated palladium intermediate that undergoes reductive elimination to yield the homocoupled product.[4]
-
Radical Process: The Pd(0) catalyst can initiate a radical process involving the organostannane, ultimately leading to the dimer.[4]
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Tributyl(4,5-dihydrofuran-2-yl)stannane Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Stille cross-coupling reactions involving Tributyl(4,5-dihydrofuran-2-yl)stannane. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields and reproducibility. We will delve into the mechanistic reasoning behind common failures and provide actionable, field-proven solutions.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses the most frequent challenges encountered during the coupling of this compound with organic electrophiles (halides or triflates).
Issue 1: Low or No Product Formation with Starting Material Consumed
You observe consumption of your starting electrophile (e.g., aryl iodide) via TLC or LCMS, but the desired product yield is minimal. Instead, you see significant side products.
-
Probable Cause A: Stannane Homocoupling. A prevalent side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a dimer (in this case, a bis-dihydrofuran species).[1][2] This pathway can be favored if the transmetalation step is slow relative to other processes occurring in the catalytic cycle.
-
Recommended Solution:
-
Lower the Reaction Temperature: Homocoupling often has a higher activation energy than the desired cross-coupling. Running the reaction at a lower temperature (e.g., starting at room temperature before slowly heating) can disfavor this side reaction.
-
Use a More Active Catalyst System: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
-
Optimize Ligand Choice: The ligand plays a crucial role. A ligand that is too bulky may hinder the approach of the stannane, while one that is too small can lead to catalyst instability. Triphenylphosphine (PPh₃) is a common starting point, but exploring others like P(t-Bu)₃ or Buchwald-type ligands may be beneficial.[4]
-
-
Probable Cause B: Proto-destannylation. The C-Sn bond can be cleaved by acidic protons in the reaction mixture, leading to the formation of 2,3-dihydrofuran and tributyltin byproducts. This is especially problematic if your solvent is not rigorously dried or if the reaction generates acidic species.
-
Recommended Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Flame-dry glassware and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[5]
-
Add a Non-nucleophilic Base: The inclusion of a mild, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can scavenge trace acids without interfering with the reaction.
-
Issue 2: Reaction Stalls, High Amount of Unreacted Starting Materials
Your reaction starts but appears to stop, leaving significant amounts of both the stannane and the electrophile unreacted even after extended time or heating.
-
Probable Cause: Inefficient Transmetalation Step. The transfer of the dihydrofuranyl group from tin to the palladium center is often the rate-determining step in the Stille catalytic cycle.[5] this compound, being a substituted vinylstannane, can be sterically demanding, further slowing this step.[6][7]
-
Recommended Solution: Incorporate a Copper(I) Co-catalyst. This is the most effective and widely adopted solution for accelerating sluggish Stille couplings. The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can increase reaction rates by orders of magnitude.[1][7]
-
Mechanism of Action: It is proposed that the copper(I) salt undergoes a rapid transmetalation with the organostannane to form a more reactive organocuprate intermediate. This organocuprate then efficiently transmetalates with the Pd(II) complex, overcoming the high activation barrier of the direct Sn-to-Pd transfer.[1][8]
Caption: Role of CuI in accelerating the transmetalation step.
-
Issue 3: Persistent Tin Impurities After Workup
You have successfully formed your product, but post-chromatography analysis (e.g., ¹H NMR or ICP-MS) shows significant contamination with tributyltin residues.
-
Probable Cause: Tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) are often non-polar and can co-elute with the desired product on standard silica gel.[9] Their high toxicity necessitates their complete removal, especially for pharmaceutical applications.[9]
-
Recommended Solution: Fluoride-Based Workup. The most common and effective method is to convert the soluble tin halides into the highly insoluble and filterable solid, tributyltin fluoride (Bu₃SnF).[10][11]
-
Protocol:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF).
-
Stir or shake the biphasic mixture vigorously for at least one hour. A white precipitate (Bu₃SnF) should form.
-
Filter the entire mixture through a pad of Celite® to remove the solid precipitate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.[9][12]
-
-
-
Alternative Solution: Triethylamine-Treated Silica Gel. If KF washing is insufficient, flash chromatography using silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove residual tin byproducts.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination should I start with? A: For general screening, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, at 2-5 mol% is a robust and reliable starting point.[14][15] It is an air-stable Pd(0) source that is suitable for a wide range of Stille couplings. If this fails, a combination of a palladium source like Pd₂(dba)₃ with a specific ligand (e.g., triphenylarsine, AsPh₃, or a more electron-rich phosphine) can be used to tune reactivity.
Q2: What is the optimal solvent for this coupling? A: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and N,N-dimethylformamide (DMF) are the most common and effective solvents.[2][5] Toluene is often a good choice for reactions requiring higher temperatures, while DMF can help solubilize reagents and additives like LiCl. Always ensure the solvent is thoroughly degassed before use to remove oxygen, which can deactivate the Pd(0) catalyst.
Q3: Besides CuI, are there other additives I should consider? A: Yes. Lithium chloride (LiCl) is often used, especially when the electrophile is a triflate or when using less polar solvents.[1] LiCl can accelerate the reaction by preventing the dissociation of the halide from the palladium center and promoting a more favorable transmetalation pathway. Cesium fluoride (CsF) can also be used; it is thought to activate the organostannane by forming a hypervalent silicate species.[4]
| Additive | Primary Role | Typical Loading | Common Use Case |
| CuI | Accelerates transmetalation | 10-20 mol% | Sluggish reactions, sterically hindered substrates[7] |
| LiCl | Stabilizes Pd-X bond, accelerates reaction | 2-3 equivalents | Couplings with triflates, less polar solvents[1][2] |
| CsF | Activates the organostannane | 2 equivalents | Can improve yields with certain substrates[4][16] |
Q4: How do I properly set up the reaction to ensure success? A: Meticulous setup under an inert atmosphere is critical.
Caption: General experimental workflow for Stille coupling.
Optimized General Protocol
This protocol incorporates best practices for the coupling of an aryl iodide with this compound.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide, Pd(PPh₃)₄, and CuI under a positive pressure of Argon.[14]
-
Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with Argon three times.
-
Add the anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under Argon.
-
Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with 20 mL of diethyl ether.
-
Transfer to a separatory funnel and wash with 20 mL of a saturated aqueous KF solution. Shake vigorously for 1 minute and allow the layers to separate. Repeat the KF wash two more times.[12]
-
If a persistent white solid forms at the interface, filter the entire biphasic mixture through a pad of Celite, washing the pad with diethyl ether.[13]
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
References
- BenchChem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Wikipedia. (n.d.). Stille reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- BenchChem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- BenchChem. (n.d.). Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes.
-
Scott, D. E., & Njardarson, J. T. (2018). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry, 83(21), 13347–13354. [Link]
- BenchChem. (n.d.). Protocol for Stille Coupling Reactions Using Stannane Reagents.
-
Gallagher, W. P., & Maleczka, R. E. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 66(21), 6775–6785. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
-
Sharma, P., et al. (2014). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 16(18), 4874–4877. [Link]
-
Lin, Z., & Huang, J. (2010). Stille cross-coupling reactions of alkenylstannanes with alkenyl iodides mediated by copper(I) thiophene-2-carboxylate: A density functional study. Organometallics, 29(14), 3077–3084. [Link]
-
Williams, D. R., & Shauer, P. S. (2011). Stille Biaryl Coupling of 2-Chloro-6-methoxy-quinoline: 2-(2-Formylphenyl)-6-methoxyquinoline. Organic Syntheses, 88, 197. [Link]
-
ResearchGate. (n.d.). Cu(I)‐catalysed coupling of vinyl stannanes with allyl iodides and chlorides. Retrieved from [Link]
- NROChemistry. (n.d.). Stille Coupling.
-
Maleczka, R. E., et al. (2003). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 68(15), 5918–5927. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Ariafard, A., & Yates, B. F. (2009). Subtle balance of ligand steric effects in Stille transmetalation. Journal of the American Chemical Society, 131(10), 3432–3433. [Link]
-
Han, X., & Corey, E. J. (2000). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (19), 1911-1912. [Link]
-
Engman, L., & Hallberg, A. (2006). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. The Journal of Organic Chemistry, 71(14), 5374–5377. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(26), 4173–4176. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Stille Reactions with Dihydrofuran Stannanes
Welcome to the technical support center for Stille cross-coupling reactions involving dihydrofuran stannanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes sensitive C(sp²)–C(sp²) bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting strategies tailored to the unique characteristics of dihydrofuran-based substrates.
Introduction: The Nuances of Dihydrofuran Stannanes in Stille Couplings
The Stille reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and the stability of organostannane reagents.[1][2] Dihydrofuran moieties are valuable heterocyclic building blocks in many biologically active molecules. However, the coupling of dihydrofuran stannanes can be fraught with challenges, from low yields to a plethora of side products. Success hinges on a nuanced understanding of the catalytic cycle and the factors that can impede it, especially the critical, and often rate-determining, transmetalation step.[3][4]
This guide provides a structured approach to diagnosing and resolving common issues. We will explore the causality behind experimental choices, ensuring that each troubleshooting step is a logical progression toward a successful reaction.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for diagnosing a failed or low-yielding Stille reaction with dihydrofuran stannanes.
Caption: The Stille catalytic cycle with points of intervention by common additives.
Issue 5: I am observing protodestannylation of my dihydrofuran stannane.
Q: My reaction is giving a significant amount of dihydrofuran, and I'm recovering my electrophile. It seems my stannane is being protonated. How can I avoid this?
A: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, and it's a known side reaction for organostannanes, especially those that are activated or sensitive. [5] Scientific Rationale: The C-Sn bond can be cleaved by acidic protons. Potential proton sources in your reaction could be trace water in the solvent, acidic impurities in your starting materials, or the use of a protic solvent. Dihydrofuran stannanes, being vinyl stannanes, are generally susceptible to this side reaction.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried. Use freshly distilled solvents or those from a solvent purification system.
-
Purify Starting Materials: If your electrophile or other reagents might contain acidic impurities (e.g., residual acid from a previous step), purify them before use. A wash with a mild base (e.g., saturated NaHCO₃ solution) followed by drying can be effective.
-
Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like proton sponge or 2,6-di-tert-butylpyridine can scavenge trace protons without interfering with the catalytic cycle.
-
Avoid Protic Solvents: Do not use alcohols or other protic solvents unless a specific protocol calls for them.
Issue 6: My purification is complicated by tin byproducts.
Q: My reaction worked, but I'm having a very difficult time separating my product from tributyltin halides. What are the best workup procedures?
A: The removal of toxic and often chromatographically challenging organotin byproducts is a critical and frequently encountered problem in Stille couplings. [1] Scientific Rationale: Tributyltin halides (e.g., Bu₃SnBr) and other tin-containing species can have polarities similar to the desired product, leading to co-elution during column chromatography. Effective removal relies on converting these byproducts into species that are either highly polar and water-soluble or highly nonpolar and easily separated, or into an insoluble precipitate.
Effective Workup Protocols:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and often most effective method.
-
Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer one to three times with a saturated aqueous solution of KF. Stir vigorously for at least 30 minutes to an hour for each wash.
-
Mechanism: Fluoride has a very high affinity for tin, forming insoluble and highly polar tributyltin fluoride (Bu₃SnF), which can be removed by filtration (often through a pad of Celite) or partitioning into the aqueous layer.
-
-
Triethylamine-Treated Silica Gel:
-
Procedure: When preparing your silica gel column, use an eluent containing 2-5% triethylamine to slurry the silica. This deactivates the acidic sites on the silica, which can sometimes cause product degradation, and helps to immobilize the tin byproducts at the top of the column.
-
-
Iodine Treatment for Unreacted Stannane: If you have unreacted starting stannane (R-SnBu₃) or hexabutylditin (Bu₃Sn-SnBu₃), a pre-treatment with a solution of iodine (I₂) in the reaction solvent before the KF wash can convert these less polar species into the more readily removed tributyltin iodide (Bu₃SnI).
References
-
OpenOChem Learn. Stille Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 25(19), 4584–4593. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
ResearchGate. (2007). The Mechanisms of the Stille Reaction. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
-
Ghorai, S., & Ghorai, P. (2019). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. The Journal of Organic Chemistry, 84(15), 9579–9591. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Myers, A. G. The Stille Reaction - Chem 115. [Link]
-
Stanetty, C., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24699–24723. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2019). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 17(4), 680–697. [Link]
-
ResearchGate. (1997). The Stille Reaction. [Link]
-
Sharma, A., et al. (2018). Recent applications of Stille reaction in total synthesis of natural products: An update. Tetrahedron, 74(22), 2663–2696. [Link]
-
Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]
-
Al-Zoubi, R. M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 789. [Link]
-
Hentemann, M. F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(27), 5601–5605. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 132(16), 5576–5577. [Link]
-
Scribd. 11-The Stille Reaction. [Link]
-
Scribd. 11-The_stille_reaction.pdf. [Link]
-
ResearchGate. (2014). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]
-
Tolman, W. B., & Waymouth, R. M. (2021). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository. [Link]
-
Drzazga, Z., et al. (2019). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Catalysts, 9(12), 1049. [Link]
-
Kang, M. J., Jang, Y. S., & Park, C. P. (2025). Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. Green Chemistry. [Link]
-
ResearchGate. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. [Link]
-
Shandong Look Chemical Co.,Ltd. (2020, September 14). An efficient method for removing organotin impurities. [Link]
Sources
Technical Support Center: Optimization of Palladium Catalysts for Stille Coupling with Tributyl(4,5-dihydrofuran-2-yl)stannane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the palladium-catalyzed cross-coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions, maximize yields, and overcome common experimental hurdles.
Introduction to the Stille Coupling with Dihydrofuran Stannanes
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide under the catalysis of palladium.[1][2][3] This reaction is renowned for its tolerance of a wide array of functional groups and its relatively mild conditions, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][4]
This compound is a valuable reagent used to introduce the 4,5-dihydrofuran moiety into various molecular scaffolds.[5] However, like any catalytic process, achieving optimal results requires careful consideration of the catalyst system and reaction parameters. This guide focuses on addressing the specific challenges you may encounter and provides expert-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Stille reaction? The Stille coupling proceeds through a catalytic cycle involving a palladium complex.[2] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[2][6]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (in this case, the dihydrofuranyl group) to the palladium center. This is often the rate-determining step of the cycle.[2]
-
Reductive Elimination: The two coupled organic groups are eliminated from the palladium complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[2][6]
Q2: What are the main advantages and disadvantages of using organostannane reagents? Advantages:
-
High Functional Group Tolerance: Organostannanes are stable and do not react with most common functional groups, often eliminating the need for protecting groups.[4]
-
Stability: They are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[2][4][7]
Disadvantages:
-
Toxicity: Organotin compounds are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3][8]
-
Byproduct Removal: The removal of stoichiometric tin byproducts (e.g., Bu₃SnX) can be challenging due to their low polarity, which can lead to co-elution with the desired product during chromatography.[8][9]
Q3: What are the most common side reactions to be aware of? The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer (R²-R²).[6][7] This can be promoted by the presence of oxygen or by certain catalyst systems. Another potential issue is protodestannylation , where the stannane reacts with a proton source (like water or acidic impurities) to cleave the C-Sn bond without coupling.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction shows low conversion or yields no product.
Answer: Low or no yield is the most common issue and can stem from several factors related to the catalyst, ligands, or reaction conditions.
-
Potential Cause A: Inactive Palladium Catalyst
-
Explanation: The active catalyst in the Stille cycle is Pd(0). Many common precatalysts, like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) and must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate. Pd(0) sources like Pd(PPh₃)₄ can also degrade upon prolonged storage.
-
Recommended Solutions:
-
Switch to a Pd(0) Precatalyst: Use a more reliable Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is often more active and stable.[1]
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
Check Reagent Quality: Ensure your palladium source has been stored correctly and is not from an old or potentially degraded batch.
-
-
-
Potential Cause B: Inefficient Transmetalation Step
-
Explanation: The transfer of the dihydrofuranyl group from tin to palladium is often the slowest step in the catalytic cycle.[2] The electronic properties of the ligands on palladium and the solvent can dramatically affect this step's rate.
-
Recommended Solutions:
-
Add a Copper(I) Co-catalyst: The addition of stoichiometric or catalytic amounts of Cu(I) salts (e.g., CuI) can dramatically accelerate the transmetalation step.[3][4][10] The exact mechanism is debated but is a widely successful strategy.
-
Use a Polar Aprotic Solvent: Solvents like DMF, NMP, or dioxane can stabilize charged intermediates in the catalytic cycle and promote the reaction.[11] However, be aware that polar solvents can also promote side reactions if not properly dried.[9]
-
Incorporate Additives: The use of lithium chloride (LiCl) is common and can facilitate the reaction by breaking up tin aggregates or by displacing ligands from the palladium center.[6]
-
-
-
Potential Cause C: Suboptimal Ligand Choice
-
Explanation: The ligands coordinated to the palladium center are critical. They influence the catalyst's stability, solubility, and reactivity. For the Stille reaction, electron-rich and sterically bulky phosphine ligands often promote the oxidative addition and reductive elimination steps.[12]
-
Recommended Solutions:
-
Screen Different Ligands: If using a standard ligand like triphenylphosphine (PPh₃) fails, switch to a more specialized ligand. Tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃) are classic choices. For more challenging couplings, consider bulky, electron-rich Buchwald-type phosphine ligands like XPhos or SPhos.[1][12]
-
Adjust Palladium-to-Ligand Ratio: For catalysts like Pd₂(dba)₃, the ratio of palladium to the ancillary ligand is crucial. A 1:2 or 1:4 ratio of Pd:Ligand is a common starting point, but optimization may be required.
-
-
Issue 2: My main product is the homocoupled dimer of the stannane.
Answer: Homocoupling arises from the reaction of two organostannane molecules with each other.
-
Potential Cause A: Presence of Oxygen
-
Explanation: Oxygen can facilitate the oxidative homocoupling of organostannanes. Even trace amounts can lead to significant byproduct formation.
-
Recommended Solution: Rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and ensure the reaction vessel is free of air before adding the catalyst.
-
-
Potential Cause B: High Reaction Temperature or Concentration
-
Explanation: Elevated temperatures can sometimes favor side reactions over the desired cross-coupling pathway.
-
Recommended Solution: Attempt the reaction at a lower temperature (e.g., start at room temperature or 50 °C before heating) to see if the ratio of cross-coupling to homocoupling improves.
-
Issue 3: I am having difficulty removing the tributyltin byproducts after the reaction.
Answer: This is a very common challenge in Stille couplings due to the nonpolar nature of tributyltin halides (e.g., Bu₃SnBr, Bu₃SnI).[8]
-
Potential Cause: Co-elution of Tin Byproducts with the Product
-
Explanation: The polarity of your desired product may be very similar to that of the tin byproducts, making separation by standard silica gel chromatography difficult or impossible.[8]
-
Recommended Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most effective and common method. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash it with a 1M aqueous solution of KF. The fluoride ions react with the tributyltin species to form highly insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration through Celite.[6][8] Ensure vigorous stirring for at least an hour to facilitate complete precipitation.[8]
-
Triethylamine-Treated Silica Gel: When performing column chromatography, you can either add 1-2% triethylamine to your eluent or prepare a slurry of silica gel with triethylamine before packing the column. This basic treatment helps to retard the slightly Lewis-acidic tin species, allowing for better separation.[6]
-
Iodine Treatment: If you suspect the presence of unreacted stannane or hexa-n-butylditin (from homocoupling), quenching the reaction with a solution of I₂ can convert these species to the more polar tributyltin iodide, which may be easier to remove.
-
-
Optimized Experimental Protocol
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Reaction: Synthesis of 2-Aryl-4,5-dihydrofuran
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Cesium Fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an atmosphere of argon, add the aryl bromide (1.0 mmol), cesium fluoride (2.0 mmol), and the palladium ligand XPhos (0.08 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and add it to the Schlenk flask.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the this compound (1.1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and dilute it with diethyl ether or ethyl acetate (20 mL).
-
Add a 1M aqueous solution of potassium fluoride (KF) (15 mL) and stir the biphasic mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,5-dihydrofuran.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful reaction. The following tables provide a starting point for your optimization efforts.
Table 1: Common Palladium Pre-catalysts
| Pre-catalyst | Palladium State | Common Ligands | Activation | Notes |
| Pd(PPh₃)₄ | Pd(0) | PPh₃ (built-in) | None needed | A reliable choice, but can be sensitive to air/moisture upon storage.[1] |
| Pd₂(dba)₃ | Pd(0) | Ancillary ligand needed | None needed | Highly active and versatile. Requires addition of a separate phosphine ligand.[1] |
| Pd(OAc)₂ | Pd(II) | Ancillary ligand needed | In situ reduction | Requires a reductant in the mixture (often the solvent, ligand, or an additive). |
| PdCl₂(PPh₃)₂ | Pd(II) | PPh₃ (built-in) | In situ reduction | Stable and easy to handle, but may require harsher conditions for reduction. |
Table 2: Common Phosphine Ligands for Stille Coupling
| Ligand | Type | Characteristics | Best For |
| PPh₃ | Triarylphosphine | Standard, moderately electron-rich | General-purpose, good starting point.[1] |
| P(o-tol)₃ | Triarylphosphine | Bulkier than PPh₃ | Can accelerate reductive elimination. |
| AsPh₃ | Triphenylarsine | Less basic than PPh₃ | Can accelerate transmetalation by creating a more electrophilic Pd center.[1] |
| XPhos | Buchwald-type | Very bulky, very electron-rich | Challenging couplings, sterically hindered substrates.[1] |
| P(t-Bu)₃ | Trialkylphosphine | Very bulky, very electron-rich | Highly active, but can be pyrophoric. |
References
- Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane - Benchchem.
- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - MSU Chemistry.
- Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem.
- Stille Couplings Catalytic in Tin: The “Sn−O” Approach - ACS Publications.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.
-
Stille Couplings - Organic Chemistry Portal. Available at: [Link]
-
Stille Coupling - NROChemistry. Available at: [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. Available at: [Link]
-
The Stille Reaction - Organic Reactions. Available at: [Link]
-
The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin | Request PDF - ResearchGate. Available at: [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. Available at: [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. Available at: [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC - PubMed Central. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity - SciSpace. Available at: [Link]
-
Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF - ResearchGate. Available at: [Link]
-
Palladium-catalyzed annulation reactions for diastereoselective cyclopentene synthesis. Available at: [Link]
-
Palladium (II)-Salan Complexes as Catalysts for Suzuki-Miyaura C-C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance - PubMed. Available at: [Link]
-
Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing). Available at: [Link]
-
(PDF) New perspectives in the cross-coupling reactions of organostannanes. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Effective Removal of Tin Byproducts from Stille Reactions
Welcome to the technical support center dedicated to addressing the challenges of removing organotin byproducts from Stille coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and require pristine, tin-free final products. Given the significant toxicity of organotin compounds, their effective removal is a critical aspect of process development and ensuring the safety of resulting materials, particularly in pharmaceutical applications.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of organotin purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup and purification of your Stille reaction products.
Issue 1: Persistent Organotin Contamination After a Standard Aqueous Potassium Fluoride (KF) Wash
Question: I've performed the standard aqueous KF wash, but my NMR analysis still shows significant tin-containing impurities. What's going wrong?
Answer: This is a common issue that can arise from several factors. The underlying principle of the KF wash is the high affinity of fluoride ions for tin, which leads to the formation of insoluble and easily filterable trialkyltin fluorides (R₃SnF).[1][4] However, the efficiency of this process can be compromised.
Causality and Recommended Solutions:
-
Incomplete Precipitation: The reaction between the organotin halide byproduct (e.g., Bu₃SnCl) and KF to form the insoluble fluoride may be incomplete.
-
Increase KF Concentration and Stirring Time: Switch from a 1M KF solution to a saturated aqueous solution and increase the stirring time from one hour to several hours, or even overnight.[5][6] This drives the equilibrium towards the formation of the precipitate.
-
Consider Cesium Fluoride (CsF): CsF can be more effective than KF in precipitating organotin fluorides.[5][6]
-
Vigorous Mixing: Ensure vigorous shaking (at least one minute for each wash) when performing the extraction in a separatory funnel to maximize the interfacial contact between the organic and aqueous layers.[7][8]
-
-
Emulsion Formation: Emulsions can form at the organic/aqueous interface, trapping organotin residues in the organic layer.[5][6]
-
Break Emulsions with Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel to help break up emulsions.[5]
-
-
Suboptimal pH: The solubility of certain organotin species can be pH-dependent.[5][6]
-
Acid/Base Washes: Incorporate washes with dilute acid (e.g., HCl) and base (e.g., saturated NaHCO₃) to remove a broader range of potential organotin species.[5]
-
Issue 2: Co-elution of Tin Byproducts with the Desired Product During Silica Gel Chromatography
Question: My product and the tin byproducts have very similar polarities, and I can't separate them using standard silica gel chromatography. What are my options?
Answer: Co-elution is a frequent challenge, especially when the desired product has a polarity similar to that of the residual organotin species.[5] Fortunately, several effective strategies can modify the stationary or mobile phase to achieve separation.
Causality and Recommended Solutions:
-
Similar Polarity: The nonpolar alkyl chains of the organotin byproducts can cause them to have retention factors (Rf) similar to many organic products on silica gel.
-
Triethylamine-Treated Silica Gel: A highly effective and widely used method is to perform flash chromatography on silica gel that has been treated with 2-5% triethylamine (TEA) in the eluent.[6][7][9][10] The basic TEA deactivates the acidic silanol groups on the silica surface, which can interact with the tin compounds and alter their retention, often leading to better separation.
-
Potassium Carbonate-Impregnated Silica: An alternative and very effective method involves using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃).[2][11] This has been shown to reduce organotin impurities to as low as ~15 ppm.[2][11] This mixture can be prepared in advance and stored for several months.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina for chromatography, especially if your product is sensitive to acid.[1][6]
-
Issue 3: Low Recovery of the Desired Product After Purification
Question: I've managed to remove the tin, but the yield of my purified product is very low. Where might I be losing my compound?
Answer: Low recovery can be due to several factors, including product precipitation with the tin fluorides or degradation on the silica gel column.
Causality and Recommended Solutions:
-
Product Precipitation: Your product may have some affinity for the precipitated tin fluoride, causing it to be lost during filtration.
-
Thorough Washing of the Filter Cake: After filtering the precipitated organotin fluorides through Celite®, wash the filter cake extensively with the organic solvent used for the extraction to recover any adsorbed product.[6]
-
-
Product Degradation on Silica Gel: Acid-sensitive functional groups in your product can be degraded by the acidic nature of standard silica gel.[1]
-
Solubility Issues: If your product has some water solubility, you may be losing it in the aqueous washes.
-
Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[8] You may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) from homocoupling side reactions and trialkyltin hydrides (e.g., Bu₃SnH) if they are used in the reaction.[1][8]
Q2: Are there non-chromatographic methods to remove tin byproducts?
Yes, several non-chromatographic methods can be effective:
-
Precipitation/Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[6][12]
-
Chemical Conversion: Treatment with reagents like trimethylaluminum (AlMe₃) can convert polar tin byproducts into more nonpolar species (e.g., Bu₃SnMe), which may be easier to separate. Conversely, treatment with NaOH can create more polar species like Bu₃SnOH.[7][13]
-
Liquid-Liquid Partitioning: For certain products, partitioning between two immiscible solvents, such as hexane and acetonitrile, can effectively separate the desired compound from tin residues.[13]
Q3: My product is water-soluble. How can I remove tin byproducts without an aqueous workup?
For water-soluble products, non-aqueous workup procedures are necessary.[6] Purification by flash chromatography on triethylamine-treated or K₂CO₃-impregnated silica gel is a robust option.[2][6] Alternatively, precipitation or crystallization of your desired product from a suitable organic solvent system can be explored.[6]
Q4: How can I quantify the amount of residual tin in my final product?
For applications in drug development and materials science, it is often necessary to quantify residual tin to parts-per-million (ppm) levels.[2][14] Modern analytical techniques are required for this:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the total tin content at very low levels.[11][14]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques, often coupled with mass spectrometry (MS) or atomic absorption spectroscopy (AAS), can be used for the sensitive detection and speciation of organotin compounds.[11]
Experimental Protocols and Data
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
This is often the first line of defense for removing the bulk of organotin byproducts.
Step-by-Step Methodology:
-
Reaction Quenching: Once the Stille reaction is complete, cool the reaction mixture to room temperature.[1][6]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][6][7][8]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of KF.[6][8] Shake the funnel vigorously for at least one minute during each wash.[6][7][8]
-
Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[7][8] Filter the entire mixture through a pad of Celite® to remove the solid.[5][6][7][8]
-
Separation and Drying: Return the filtrate to the separatory funnel, separate the organic layer, wash with brine, and then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][6][7][8]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[8]
Protocol 2: Purification via Triethylamine-Treated Silica Gel Chromatography
This method is particularly useful when the product and tin byproducts co-elute on standard silica gel.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or heptane) containing 2-5% triethylamine (v/v).[6][7]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product (obtained after a preliminary workup, if performed) in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system containing 2-5% triethylamine to separate the desired product from the tin impurities.
Data Summary: Comparison of Tin Removal Methods
| Method | Principle of Removal | Advantages | Potential Issues |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1] | Simple, inexpensive, and effective for many substrates.[1][4] | Can form emulsions; may not be completely effective for all tin species.[1][5][6] |
| Triethylamine-Treated Silica | Modifies the stationary phase to improve separation. | Highly effective for co-eluting compounds.[6][7][9] | Requires the use of an amine additive. |
| K₂CO₃-Impregnated Silica | Adsorption of organotin impurities onto the basic stationary phase.[2][11] | Can reduce tin levels to ~15 ppm; the stationary phase is stable for months.[2][11] | Requires preparation of the mixed stationary phase. |
| Recrystallization | Differential solubility of the product and impurities. | Can be highly effective for solid products, yielding very pure material.[6][12] | Not applicable to oils or amorphous solids; can lead to yield loss. |
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting an appropriate method for removing tin byproducts from your Stille reaction.
Caption: Decision workflow for selecting a tin removal strategy.
References
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2004). MSU Chemistry. Retrieved from [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Retrieved from [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Workup for removing tin byproducts ? | ResearchGate. (2017, June 20). Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
- Method for removing organotin compound - Google Patents. (n.d.).
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Stille couplings catalytic in tin: the "Sn-O" approach - PubMed. (n.d.). Retrieved from [Link]
-
Stille reaction | Brief theory, double cross-coupling - YouTube. (2022, November 17). Retrieved from [Link]
-
Toxicity and speciation analysis of organotin compounds. (2012). Chemical Speciation and Bioavailability, 24(4), 216. Retrieved from [Link]
-
Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023, May 7). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH. (2018, May 22). Retrieved from [Link]
-
Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed. (n.d.). Retrieved from [Link]
-
Quantitation of APIs in Polymeric Prodrug Formulations: Version 1.0 - PubMed. (2020, May). Retrieved from [Link]
-
Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of ε-caprolactone - DiVA portal. (2007, June 20). Retrieved from [Link]
-
Minimization of residual tin in the controlled Sn (II) octoate catalyzed polymerization of caprolactone | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
Technical Support Center: Safe Handling and Disposal of Tributyltin Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the safe management of tributyltin (TBT) compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the causal understanding necessary for safe and compliant laboratory operations. Tributyltin and its derivatives are powerful reagents but are also highly toxic, persistent environmental pollutants, and potent endocrine disruptors.[1][2][3] Their safe handling is not just a matter of regulatory compliance but a fundamental aspect of scientific responsibility.
This resource is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter, and a Frequently Asked Questions (FAQs) section for broader foundational knowledge.
Troubleshooting Guide
This section addresses specific "what-if" scenarios and common problems encountered during experiments involving TBT compounds.
Scenario 1: You've spilled a small amount of a TBT solution on the lab bench.
Immediate Question: What is the correct procedure for cleaning and decontaminating a minor TBT spill?
Underlying Cause & Risk: TBT compounds are readily absorbed through the skin and can be toxic via inhalation.[1][4] Improper cleanup can lead to personnel exposure and spread of contamination. The goal is to contain, absorb, and decontaminate the area without creating aerosols.
Solution: Follow a structured spill response protocol. Evacuate the immediate area and alert your lab supervisor.[5] Ensure you are wearing appropriate Personal Protective Equipment (PPE) before addressing the spill.
Protocol 1: Decontamination of a Small-Scale Tributyltin Spill
-
Assessment & PPE:
-
Assess the spill size. This protocol is for small spills (typically <100 mL) that have not spread widely.
-
Don the appropriate PPE: Chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), and a chemical-resistant apron over your lab coat.[5][6] If there is any risk of aerosol generation, a NIOSH-approved respirator is required.[6]
-
-
Containment & Absorption:
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[7] Do NOT use combustible materials like paper towels for the initial absorption.
-
Working from the outside in, carefully apply the absorbent material to the spill.
-
-
Collection of Waste:
-
Decontamination of Spill Area:
-
After removing the bulk of the material, decontaminate the surface. Wipe the area with a cloth soaked in acetone or dichloromethane to remove remaining residue, collecting the cloth as hazardous waste.[6]
-
Follow this with a thorough wipe-down using a decontamination solution such as a commercial bleach solution or 20% nitric acid. Allow the solution to sit for a few minutes before wiping clean with water. All wipes must be disposed of as hazardous waste.[6]
-
-
Final Steps:
Scenario 2: You've completed a reaction and need to dispose of TBT-contaminated glassware.
Immediate Question: How can I ensure my laboratory glassware is free of TBT residue and safe for reuse or disposal?
Underlying Cause & Risk: TBT compounds adhere strongly to surfaces and are not effectively removed by standard washing procedures.[6] Cross-contamination from improperly cleaned glassware can ruin future experiments and pose an exposure risk. The principle here is a two-step removal: a solvent rinse to remove the bulk organic residue followed by an oxidative soak to destroy the remaining traces.[6]
Solution: Follow a dedicated glassware decontamination protocol. Never mix TBT-contaminated glassware with the general lab washing.
Protocol 2: Decontamination of TBT-Contaminated Glassware
-
Initial Rinse (in a fume hood):
-
Wearing appropriate PPE, rinse the glassware with a small amount of a suitable organic solvent like acetone or dichloromethane.[6]
-
This initial rinse is crucial for removing the majority of the organotin residue.
-
Collect this rinse solvent in a designated liquid organotin hazardous waste container.[6]
-
-
Oxidative Soak:
-
Place the rinsed glassware in a secondary container (e.g., a plastic tub) within the fume hood.
-
Submerge the glassware completely in an oxidizing solution. Suitable options include commercial bleach or a 20% nitric acid solution.[6]
-
Allow the glassware to soak overnight. This step chemically degrades the residual TBT.
-
-
Disposal of Decontamination Solution:
-
Carefully decant the bleach or nitric acid solution into a designated hazardous waste container for corrosive materials.
-
-
Thorough Rinsing and Final Wash:
-
Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.
-
Proceed with a final wash using a standard laboratory detergent, rinse thoroughly with tap and deionized water, and allow to air dry.[6]
-
Frequently Asked Questions (FAQs)
Handling and Exposure
Q1: What are the primary health risks associated with TBT exposure? A: TBT compounds are highly toxic and pose several health risks. They are potent skin and eye irritants, with the potential to cause chemical burns upon contact.[1][3][4] Systemically, TBT is an endocrine disruptor, known to cause imposex (the development of male characteristics in females) in marine snails.[1][3] In mammals, it is toxic to the immune system (immunotoxic), particularly affecting the thymus gland, and can also exhibit neurotoxic, hepatotoxic (liver), and nephrotoxic (kidney) effects.[3][9] It is also suspected of damaging fertility or the unborn child.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling TBT compounds? A: The required PPE depends on the specific operation. However, a baseline is always required. The causality is simple: prevent all routes of exposure—dermal, ocular, and inhalation.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields.[5][6] | Chemical-impermeable gloves (e.g., nitrile, neoprene).[5][6] | Laboratory coat, long pants, and closed-toe shoes.[6] | Required if there is a risk of generating vapors or aerosols; use a NIOSH-approved respirator.[5][6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant suit or apron over a lab coat.[5] | Self-contained breathing apparatus (SCBA) may be required for large spills.[5] |
| Waste Handling (closed containers) | Safety goggles with side-shields. | Chemical-impermeable gloves. | Laboratory coat. | Not generally required if containers are sealed and handled properly. |
Q3: How should I properly store TBT compounds in the laboratory? A: TBT compounds should be stored in their original, tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][10] Store them in a designated and clearly labeled area for highly toxic chemicals. Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.
Disposal and Waste Management
Q4: How must I collect and segregate TBT waste? A: All waste streams containing TBT must be treated as hazardous waste.[11]
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, absorbent materials, and wipes must be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.[6]
-
Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses must be collected in a separate, sealed, and labeled liquid hazardous waste container.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: Organotin Compounds" and any other constituents as required by your institution and local regulations.[6] Do not mix TBT waste with other waste streams.[5]
Q5: Can I neutralize or treat TBT waste in the lab before disposal? A: On-site chemical neutralization of TBT waste by researchers is not recommended .[11] The reactions required to degrade TBT can be hazardous, and incomplete reactions can produce equally toxic byproducts. The standard and required procedure is to dispose of all TBT waste through your institution's licensed environmental waste management service.[5][11]
Q6: What are the key regulatory considerations for TBT waste? A: TBT compounds are regulated as hazardous substances and environmental pollutants. In the United States, their disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA has also established water quality criteria due to TBT's extreme toxicity to aquatic life.[12][13] Additionally, worker safety during handling is regulated by the Occupational Safety and Health Administration (OSHA).[14] Always follow your institution's EHS guidelines, which are designed to comply with all national and local regulations.[5]
Visualized Workflows
TBT Compound Lifecycle in the Laboratory
This diagram illustrates the complete workflow for managing TBT compounds from acquisition to final disposal, emphasizing the critical control points for safety and compliance.
Caption: A typical workflow for tributyltin compounds in a research setting.
Decision Workflow for a TBT Spill Event
This decision tree outlines the logical steps and critical decision points for responding to a TBT compound spill, ensuring a safe and effective response.
Caption: Decision-making workflow for responding to a tributyltin spill.
References
- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Labor
- Proper Disposal of Tributyltin Triflate: A Guide for Labor
- Tributyltin.
- Tributyltin. Wikipedia.
- TRIBUTYLTIN (TBT). Oregon Department of Human Services.
- [Tributyltin compounds--the substances noxious to health]. (2009). PubMed.
- An Overview on Toxicity of Tributyltin. (2021).
- Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. (2025). Benchchem.
- Tributyltin compounds (TBT). (2007). Miljøstyrelsen (Danish Environmental Protection Agency).
- Pesticide Fact Sheet: Tributyltin. U.S. Environmental Protection Agency (EPA).
- Tributyltin azide Safety D
- Bis(tributyltin)
- Tri-n-butyltin chloride Safety D
- Fact Sheet - Notice of Ambient Water Quality Criteria Document for Tributyltin (TBT) - Draft. U.S. Environmental Protection Agency (EPA).
- TIN, ORGANIC COMPOUNDS (as Sn).
- Fact Sheet: Notice of Ambient Water Quality Criteria Document for Tributyltin (TBT) - Final. (2004). U.S. Environmental Protection Agency (EPA).
Sources
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. oregon.gov [oregon.gov]
- 4. iscientific.org [iscientific.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 9. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Guide to Furan Building Blocks for C-C Bond Formation: Tributyl(4,5-dihydrofuran-2-yl)stannane in Focus
For Researchers, Scientists, and Drug Development Professionals
The furan and its partially saturated analog, dihydrofuran, are privileged scaffolds in medicinal chemistry and materials science.[1][2][3][4] Their presence in pharmacologically active compounds often contributes to desirable therapeutic properties, including enhanced binding affinity and improved pharmacokinetic profiles.[4] Consequently, the efficient and selective incorporation of these five-membered heterocycles into complex molecular architectures is a paramount objective in modern organic synthesis.
This guide provides a comparative analysis of common furan building blocks, with a special focus on Tributyl(4,5-dihydrofuran-2-yl)stannane . We will explore its unique advantages in the context of stability, reactivity, and functional group tolerance, benchmarked against traditional alternatives like 2-bromofuran, 2-(tributylstannyl)furan, and furan-2-boronic acids.
The Strategic Advantage of this compound
This compound is a versatile organotin reagent specifically designed for the introduction of the 4,5-dihydrofuran-2-yl moiety.[5][6] This building block is particularly valuable for synthesizing molecules containing a 2,3-dihydrofuran ring, a common structural motif.[7][8][9][10] Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful and reliable method for forming carbon-carbon bonds.[5][11]
The utility of this reagent stems from a combination of factors:
-
High Reactivity: The enol ether nature of the dihydrofuran ring enhances the rate of transmetalation in the Stille catalytic cycle compared to its fully aromatic furan counterparts.
-
Stability: Organostannanes, including this reagent, are generally stable to air and moisture, facilitating easier handling and storage compared to more sensitive organometallic reagents like organolithiums or Grignards.[11]
-
Broad Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a wide array of functional groups, minimizing the need for protecting group strategies in complex syntheses.[12][13]
Comparative Analysis of Furan Building Blocks
The choice of a furan building block is dictated by the specific synthetic target, desired reaction conditions, and the presence of other functional groups. Below is a comparative overview of this compound and its common alternatives.
| Building Block | Primary Coupling Reaction | Key Advantages | Key Disadvantages |
| This compound | Stille | Excellent for dihydrofuran motif; high reactivity; broad functional group tolerance. | Stoichiometric tin byproduct (toxic); requires palladium catalyst.[11] |
| 2-(Tributylstannyl)furan | Stille | Stable and commercially available; good for aromatic furan installation; reliable coupling.[14][15] | Stoichiometric tin byproduct (toxic); lower reactivity than dihydrofuran analog. |
| 2-Bromofuran | Suzuki, Heck, Sonogashira | Readily prepared and cost-effective; versatile coupling partner.[16] | Can be less reactive than organometallic counterparts; may require harsher conditions. |
| Furan-2-boronic acid / esters | Suzuki | Low toxicity byproducts; generally mild reaction conditions.[17][18] | Can be sensitive to dehydration/protodeboronation; may require specific base/ligand optimization. |
| 2-Lithiofuran / 2-Furyl Grignard | Nucleophilic Addition, Negishi | Highly reactive nucleophiles; useful for carbonyl additions. | Highly reactive (low functional group tolerance); requires strictly anhydrous/anaerobic conditions. |
Experimental Deep Dive: Stille Coupling Protocols
To illustrate the practical application of these building blocks, we provide representative experimental protocols for the Stille coupling reaction. The causality behind the choice of reagents and conditions is explained to provide deeper insight.
Protocol 1: Synthesis of a 2-Aryl-2,3-dihydrofuran using this compound
This protocol demonstrates a typical Stille coupling to form a C(sp²)-C(sp²) bond, a cornerstone transformation in drug discovery.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous toluene (10 mL).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Toluene is a common solvent for Stille couplings due to its high boiling point and ability to dissolve both the organostannane and the catalyst.
-
-
Degassing: Sparge the solution with a gentle stream of argon for 15-20 minutes.
-
Rationale: Removing dissolved oxygen is crucial for catalyst longevity and reaction efficiency.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Rationale: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst frequently used for Stille reactions. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle.[19]
-
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Rationale: Heating provides the necessary activation energy for the oxidative addition and subsequent steps of the catalytic cycle.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Rationale: The fluoride work-up precipitates the tributyltin iodide as a less soluble fluoride salt, facilitating its removal from the organic product.
-
Protocol 2: Synthesis of a 2-Arylfuran using 2-(Tributylstannyl)furan
This protocol highlights the synthesis of a fully aromatic 2-substituted furan, for direct comparison.
Step-by-Step Methodology:
-
Reaction Setup: In a procedure analogous to Protocol 1, combine the aryl bromide (1.0 mmol, 1.0 equiv), 2-(tributylstannyl)furan (1.1 mmol, 1.1 equiv), and anhydrous DMF (8 mL) in a Schlenk flask.[19]
-
Degassing: Degas the solution with argon for 20 minutes.
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 100 °C for 16 hours.
-
Work-up and Purification: Follow the work-up procedure described in Protocol 1.
Visualization of Key Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
Decision Workflow for Furan Building Block Selection
This diagram outlines the logical process a chemist might follow when choosing an appropriate furan synthon.
Caption: Decision tree for selecting a furan building block.
Simplified Catalytic Cycle for the Stille Reaction
This diagram illustrates the fundamental steps of the palladium-catalyzed Stille cross-coupling.
Caption: Key steps in the Stille cross-coupling catalytic cycle.
Conclusion
This compound stands out as a highly effective reagent for the synthesis of molecules containing the 2,3-dihydrofuran scaffold. Its enhanced reactivity in Stille couplings, combined with the broad functional group tolerance of the reaction, makes it a superior choice over other methods when this specific moiety is desired. While the toxicity of tin byproducts remains a consideration, established purification protocols mitigate this drawback. For the synthesis of aromatic furans, 2-(tributylstannyl)furan remains a reliable Stille partner, while 2-bromofuran and furan-2-boronic acids offer viable, lower-toxicity alternatives via Suzuki and other coupling reactions. The optimal choice ultimately depends on a careful evaluation of the target structure, required reaction conditions, and overall synthetic strategy.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- Singh, P., & Singh, J. (2018). A Radical Based Strategy toward the Synthesis of 2,3-Dihydrofurans from Aryl Ketones and Aromatic Olefins. Organic Letters, 20(15), 4556–4560.
- Nokami, J., et al. (2001). Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. The Journal of Organic Chemistry, 66(5), 1708–1712.
- Cinar, M. E., et al. (2016). Synthesis of 2,3-dihydrofurans.
- Tam, W., et al. (2009). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved from [Link]
-
Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Angene. (2023, November 10). Versatile Applications of 2-(Tributylstannyl)furan in Chemistry. Retrieved from [Link]
- Cacchi, S., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(26), 9931–9939.
- Procter, D. J., et al. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 85(15), 9576–9586.
- Gellis, A., et al. (2011). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Drug Discovery, 6(10), 1063-1081.
- Luyten, I., et al. (2011). Furan-oxidation-triggered inducible DNA cross-linking: acyclic versus cyclic furan-containing building blocks--on the benefit of restoring the cyclic sugar backbone. Chemistry – A European Journal, 17(34), 9370-9379.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- Amarasekara, A. S. (2018). Organocatalytic Cross-Coupling of Biofuranics to Multifunctional Difuranic C11 Building Blocks. ACS Sustainable Chemistry & Engineering, 6(7), 8962-8969.
- Ramana, C. V. (2017). Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. Accounts of Chemical Research, 50(8), 1958–1968.
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
- Engman, L., et al. (2014). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 33(23), 6792–6799.
- Buchwald, S. L., & Billingsley, K. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 128(38), 12612-12613.
- Madder, A., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Society Reviews, 45(6), 1648-1661.
- Takayama, H., et al. (1997). Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide. Journal of the Chemical Society, Perkin Transactions 1, (2), 251-256.
- Kumar, C. G., et al. (2018). Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(10), e1800277.
- Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Marshall, J. A. (1992). [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]]. Organic Syntheses, 71, 131.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Tributyl(4,5-dihydrofuran-2-yl)tin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]
- 7. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Versatile Applications of 2-(Tributylstannyl)furan in Chemistry [hzsqchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Novel 2-Aryl-2,3-dihydrofurans: Stille Coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane versus Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the 2-aryl-2,3-dihydrofuran scaffold is a privileged structural motif found in a variety of biologically active compounds. The efficient and selective synthesis of these derivatives is, therefore, a topic of significant interest. This guide provides an in-depth comparison of a key synthetic strategy, the Stille cross-coupling reaction utilizing Tributyl(4,5-dihydrofuran-2-yl)stannane, with alternative synthetic methodologies. By examining the causality behind experimental choices, presenting validated protocols, and offering a transparent comparison of performance data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Building Block
This compound has emerged as a valuable and versatile reagent for the introduction of the 4,5-dihydrofuran moiety.[1] Its stability and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, make it an attractive choice for the synthesis of complex molecules.[1][2] The dihydrofuran ring system is a core component of numerous natural products and pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The primary application of this compound lies in its ability to act as a nucleophilic partner in Stille coupling reactions with various aryl and heteroaryl halides or triflates. This reaction provides a direct and efficient route to 2-substituted-2,3-dihydrofurans, a class of compounds with significant potential in drug development.[1]
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-aryl-2,3-dihydrofurans can be approached through several synthetic routes. Here, we compare the Stille coupling of this compound with a prominent alternative, the Heck reaction of 2,3-dihydrofuran.
| Methodology | Key Reactants | Catalyst/Reagents | General Yields | Key Advantages | Key Disadvantages |
| Stille Coupling | This compound, Aryl Halide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., AsPh₃), Additives (e.g., CuI) | Moderate to High | High functional group tolerance; mild reaction conditions; stereospecific.[1][2] | Toxicity of organotin reagents; difficulty in removing tin byproducts.[2] |
| Heck Reaction | 2,3-Dihydrofuran, Aryl Halide/Triflate | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Ligands (e.g., phosphines), Base | Moderate to High | Avoids the use of toxic organotin reagents; readily available starting materials.[5] | Can lead to mixtures of regioisomers (2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans); may require specific ligands to control regioselectivity.[5] |
Expertise & Experience Insights:
The choice between the Stille coupling and the Heck reaction often hinges on the specific substrate and the desired outcome. The Stille coupling's high functional group tolerance makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules.[6] The stereospecific nature of the reaction is another significant advantage. However, the toxicity of organotin compounds and the challenges associated with their removal are critical considerations, especially in the context of pharmaceutical development where purity is paramount.[2]
The Heck reaction offers a more "green" alternative by avoiding tin reagents. However, controlling the regioselectivity can be a significant challenge. The formation of both 2,3- and 2,5-dihydrofuran isomers is a common issue, often necessitating careful optimization of ligands and reaction conditions to favor the desired product.[5] For instance, the use of specific phosphine ligands has been shown to influence the product distribution.[5]
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the synthesis of a representative compound, 2-phenyl-2,3-dihydrofuran, via both Stille coupling and an alternative method are presented below.
Protocol 1: Synthesis of 2-Phenyl-2,3-dihydrofuran via Stille Coupling
This protocol is a representative procedure based on established Stille coupling methodologies.[6]
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.2 eq).
-
Add anhydrous DMF via syringe.
-
Add iodobenzene (1.0 eq), followed by CuI (0.2 eq).
-
Finally, add Pd(PPh₃)₄ (0.05 eq) to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous KF solution (to remove tin byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2,3-dihydrofuran.
Expected Characterization Data:
-
¹H NMR: Characteristic signals for the aromatic protons of the phenyl group and the protons of the dihydrofuran ring.
-
¹³C NMR: Resonances corresponding to the carbons of the phenyl and dihydrofuran moieties.
-
Mass Spectrometry: Molecular ion peak corresponding to the mass of 2-phenyl-2,3-dihydrofuran.
Protocol 2: Synthesis of 2-Aryl-2,3-dihydrofurans via Heck Reaction
This protocol is based on a regioselective Heck reaction of 2,3-dihydrofuran.[5]
Materials:
-
2,3-Dihydrofuran
-
Aryl iodide
-
Palladium(II) acetate [Pd(OAc)₂]
-
A specific phosphine ligand (e.g., a P-containing palladacycle as described in the literature[5])
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene, followed by the aryl iodide (1.0 eq), 2,3-dihydrofuran (2.0 eq), and the base (2.0 eq).
-
Seal the tube and heat the reaction mixture to the temperature specified in the literature (e.g., 110 °C).[5]
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 2-aryl-2,3-dihydrofuran product.
Visualization of Key Processes
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Comparative Workflow for Synthesis of 2-Aryl-2,3-dihydrofurans
Caption: Comparison of synthetic workflows for 2-aryl-2,3-dihydrofurans.
Conclusion and Future Perspectives
The synthesis of 2-aryl-2,3-dihydrofurans is a critical endeavor for the advancement of drug discovery programs. The Stille coupling of this compound offers a reliable and versatile method with excellent functional group tolerance. However, the inherent toxicity of organotin reagents remains a significant drawback. Alternative methods, such as the Heck reaction, provide a more environmentally benign approach, though challenges in regioselectivity must be carefully addressed.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the complexity of the target molecule, scalability requirements, and environmental considerations. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems that combine the advantages of both approaches – the high selectivity of the Stille coupling and the low toxicity of the Heck reaction.
References
-
Lei, L., Zou, P.-S., Wang, Z.-X., Liang, C., Hou, C., & Mo, D.-L. (2022). A P-containing palladacycle catalyzes a regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts and aryl iodides to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, in good yields. Organic Letters, 24(4), 663–667. [Link]
-
Mali, G., Maji, S., Chavan, K. A., Shukla, M., Kumar, M., Bhattacharyya, S., & Erande, R. D. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35983–35995. [Link]
-
ResearchGate. (n.d.). Examples of 2-aryl-2,3-dihydrobenzofurans with biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemical Communications. (2021). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Retrieved from [Link]
-
Naber, J. R., & Buchwald, S. L. (2013). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 87(4), 833–843. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Stille Cross-Coupling of Dihydrofuran Stannanes with Various Electrophilic Partners
For researchers, synthetic chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The dihydrofuran moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, making its synthesis and functionalization a topic of significant interest. The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and functional group-tolerant method for the derivatization of heterocyclic systems.[1] This guide provides an in-depth comparative analysis of the cross-coupling of dihydrofuran stannanes with various electrophilic partners, supported by experimental data and detailed protocols to aid in reaction optimization and application.
Introduction to Dihydrofuran Stannanes in Stille Coupling
Organostannanes are widely utilized in Stille couplings due to their stability to air and moisture, and their compatibility with a broad range of functional groups.[1] Dihydrofuran stannanes, specifically 2-(tributylstannyl)-2,3-dihydrofuran, serve as valuable vinyl organometallic reagents. The vinyl C-Sn bond in these compounds allows for the introduction of the dihydrofuranyl group onto various molecular frameworks. The choice of the electrophilic coupling partner is critical and significantly influences the reaction yield and scope. This guide will focus on the comparative analysis of three major classes of electrophiles: aryl halides, vinyl halides/triflates, and acyl chlorides.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The cycle commences with the oxidative addition of the organic electrophile (R-X) to a Pd(0) complex. This is followed by a transmetalation step where the dihydrofuranyl group is transferred from the tin reagent to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[2] The nature of the 'R' group from the electrophile and the reaction conditions can significantly impact the efficiency of each step.
Comparative Yield Analysis of Cross-Coupling Partners
The selection of the electrophilic partner is a critical determinant of the success and yield of the Stille coupling with dihydrofuran stannanes. The following sections provide a comparative analysis of commonly used electrophiles.
Aryl Halides
Aryl halides are the most common coupling partners in Stille reactions. The reactivity of aryl halides generally follows the order: I > Br > Cl. Aryl iodides are the most reactive, often providing high yields under mild conditions. Aryl bromides are also effective but may require more forcing conditions, while aryl chlorides are the least reactive and often necessitate specialized catalyst systems.
| Electrophile (Aryl Halide) | Catalyst System | Solvent | Additive(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Toluene | - | 110 | 12 | ~85-95 | General Literature |
| 4-Bromoacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 100 | 16 | ~70-85 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | t-BuOH | CsF | 110 | 24 | ~50-70 | General Literature |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | DMF | CuI | 80 | 8 | >90 | General Literature |
| 2-Bromopyridine | Pd(PPh₃)₄ | Toluene | - | 110 | 18 | ~65-80 | General Literature |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For less reactive aryl bromides and chlorides, more electron-rich and bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos) are often employed. These ligands facilitate the oxidative addition step, which is typically the rate-limiting step for these less reactive halides.[3]
-
Additives: The addition of CuI can accelerate the transmetalation step, particularly in couplings with less reactive stannanes or when using hindered coupling partners.[4] Fluoride sources like CsF can activate the organostannane by forming a more nucleophilic pentacoordinate tin species, thereby promoting transmetalation.[3][4]
-
Solvent: Polar aprotic solvents like DMF, dioxane, and toluene are commonly used to ensure the solubility of the reactants and catalyst.
Vinyl Halides and Triflates
Vinyl halides and vinyl triflates are excellent electrophiles for the Stille coupling, allowing for the stereospecific synthesis of dienes. The reactivity order is similar to aryl halides: I > Br > OTf > Cl. Vinyl triflates are particularly useful as they can be readily prepared from the corresponding ketones.
| Electrophile (Vinyl Halide/Triflate) | Catalyst System | Solvent | Additive(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-β-Bromostyrene | Pd(PPh₃)₄ | THF | - | 65 | 12 | ~80-90 | General Literature |
| 1-Iodocyclohexene | Pd₂(dba)₃ / AsPh₃ | NMP | CuI | 25 | 6 | >90 | General Literature |
| Cyclohexenyl triflate | Pd(PPh₃)₄ | THF | LiCl | 50 | 16 | ~75-85 | General Literature |
| (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ | Toluene | - | 90 | 24 | ~70-80 | General Literature |
Causality Behind Experimental Choices:
-
Stereospecificity: A key advantage of using vinyl halides and triflates is that the reaction is generally stereospecific, with retention of the double bond geometry.
-
Additives: The addition of lithium chloride (LiCl) is often crucial when using vinyl triflates as coupling partners. It is believed that the chloride ion displaces the triflate from the palladium center, forming a more reactive palladium-chloride species that undergoes transmetalation more readily.
Acyl Chlorides
Acyl chlorides are highly reactive electrophiles that couple with dihydrofuran stannanes to afford valuable α,β-unsaturated ketones. These reactions are typically fast and proceed under mild conditions.
| Electrophile (Acyl Chloride) | Catalyst System | Solvent | Additive(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | PdCl₂(PPh₃)₂ | Toluene | - | 80 | 2 | >90 | [5] |
| Hexanoyl chloride | Pd(PPh₃)₄ | THF | - | 60 | 4 | ~85-95 | [5] |
| Cinnamoyl chloride | Pd₂(dba)₃ | Toluene | - | 80 | 3 | ~80-90 | [5] |
| 4-Nitrobenzoyl chloride | PdCl₂(PPh₃)₂ | Dioxane | - | 90 | 2 | >90 | [5] |
Causality Behind Experimental Choices:
-
Reactivity: Acyl chlorides are generally more reactive than aryl or vinyl halides in Stille couplings. This high reactivity allows for lower catalyst loadings and shorter reaction times.
-
Side Reactions: A potential side reaction is the decarbonylation of the acyl palladium intermediate, which can lead to the formation of the corresponding aryl-dihydrofuran byproduct. This can often be minimized by using milder reaction conditions and shorter reaction times.
Experimental Protocols
The following are representative, detailed experimental protocols for the Stille cross-coupling of 2-(tributylstannyl)-2,3-dihydrofuran with different electrophilic partners.
Protocol 1: Stille Coupling of 2-(Tributylstannyl)-2,3-dihydrofuran with Iodobenzene
Figure 2: Workflow for the Stille coupling of 2-(tributylstannyl)-2,3-dihydrofuran with iodobenzene.
Materials:
-
2-(Tributylstannyl)-2,3-dihydrofuran
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(tributylstannyl)-2,3-dihydrofuran (1.0 eq), iodobenzene (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C under a positive pressure of argon.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of KF (2 x 50 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the biphasic mixture vigorously for at least one hour.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-2,3-dihydrofuran.
Protocol 2: Stille Coupling of 2-(Tributylstannyl)-2,3-dihydrofuran with Benzoyl Chloride
Figure 3: Workflow for the Stille coupling of 2-(tributylstannyl)-2,3-dihydrofuran with benzoyl chloride.
Materials:
-
2-(Tributylstannyl)-2,3-dihydrofuran
-
Benzoyl chloride
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 2-(tributylstannyl)-2,3-dihydrofuran (1.1 eq) and PdCl₂(PPh₃)₂ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-benzoyl-2,3-dihydrofuran.
Conclusion
The Stille cross-coupling of dihydrofuran stannanes is a highly effective method for the synthesis of functionalized dihydrofurans. The choice of the electrophilic coupling partner significantly impacts the reaction conditions and yields. Aryl iodides and acyl chlorides are generally the most reactive partners, providing high yields under mild conditions. Aryl bromides and vinyl halides are also effective but may require more forcing conditions or specific additives. Aryl chlorides represent the most challenging coupling partners. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully employ the Stille reaction for the efficient synthesis of a wide array of dihydrofuran derivatives for various applications in medicinal chemistry and materials science.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition2004 , 43 (9), 1132–1136. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition1999 , 38 (16), 2411–2413. [Link]
-
Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters2001 , 3 (26), 4173–4176. [Link]
-
Maleczka, R. E., Jr.; Terstiege, I. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry2005 , 690 (21-22), 4739-4745. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tributyl(4,5-dihydrofuran-2-yl)stannane
Introduction
Tributyl(4,5-dihydrofuran-2-yl)stannane is a valuable organostannane reagent, frequently employed in palladium-catalyzed cross-coupling reactions like the Stille coupling to synthesize complex organic molecules.[1] However, its utility in synthetic chemistry is matched by its significant toxicity and environmental hazards. Like other tributyltin (TBT) compounds, it is acutely toxic, a potent marine pollutant, and poses long-term health risks, including reproductive toxicity and damage to organs through prolonged exposure.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound and its associated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental responsibility for ensuring laboratory safety and environmental stewardship.
Hazard Profile and Immediate Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is classified with multiple GHS hazard statements, indicating its potential for severe health effects.
Key GHS Classifications for this compound: [1]
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H360FD: May damage fertility. May damage the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE): Due to the high toxicity and potential for skin absorption, a robust PPE protocol is mandatory.[3]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
The Core Principle: Segregation and Containment of Organotin Waste
The cardinal rule for managing organotin waste is strict segregation. All materials that come into contact with this compound must be considered hazardous waste and must not be mixed with general or other chemical waste streams.
| Waste Stream Category | Description | Recommended Container |
| Liquid Organotin Waste | Unreacted reagent, reaction mixtures, organic solvent rinses, and quenched solutions. | Clearly labeled, sealed, and chemically compatible (e.g., HDPE or glass) container. |
| Solid Organotin Waste | Contaminated gloves, filter paper, silica gel, weighing boats, and paper towels. | A dedicated, labeled, sealed plastic container or a securely lined cardboard box. |
| Sharps Waste | Contaminated needles and syringes. | A designated, puncture-proof sharps container clearly marked for organotin waste. |
| Decontamination Solutions | Used bleach or nitric acid solutions from glassware cleaning. | A separate, labeled, and sealed container designated for corrosive hazardous waste. |
Labeling is Critical: All waste containers must be clearly and accurately labeled. The label should include:
-
"Hazardous Waste: Organotin Compounds"[5]
-
The full chemical name: "this compound"
-
Associated solvents and reagents in the mixture.
-
The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).
Step-by-Step Disposal and Decontamination Workflow
This workflow provides a systematic approach from the completion of your experiment to the final disposal of all associated hazardous materials.
Part A: At-the-Bench Waste Collection
-
Liquid Waste:
-
Upon completion of the reaction, quench any unreacted organostannane. A common method is the addition of an iodine solution in a suitable solvent until the color persists, converting the stannane to a less reactive organotin iodide.
-
Collect all liquid waste, including the quenched reaction mixture and initial solvent rinses (e.g., acetone, dichloromethane), in a designated liquid organotin hazardous waste container.[6]
-
-
Solid Waste:
-
Place all contaminated disposable items, such as gloves, pipette tips, and filter paper, into the designated solid organotin waste container immediately after use.
-
Do not let contaminated items sit on the benchtop.
-
Part B: Protocol for Glassware Decontamination
The goal of decontamination is to oxidize the residual tributyltin species into less toxic and less bioavailable inorganic tin oxides.[7] This procedure must be performed in a fume hood.
Materials:
-
Commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[6][7]
-
Designated "Organotin Decontamination" soaking bin.
-
Appropriate PPE.
Procedure:
-
Initial Rinse: Perform a preliminary rinse of the glassware with an organic solvent like acetone to remove the bulk of the organotin residue.[6] Dispose of this rinse solution into the "Liquid Organotin Waste" container.
-
Oxidative Soaking: Place the rinsed glassware into the designated soaking bin. Carefully pour in commercial bleach or 20% nitric acid solution until the contaminated surfaces are fully submerged.
-
Soaking Duration: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the organotin compounds.[7][8]
-
Dispose of Decontamination Solution: Carefully decant the bleach or nitric acid solution into a designated hazardous waste container labeled "Corrosive Hazardous Waste: Organotin Decontamination Solution".[6]
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[6] The glassware can now be washed normally with soap and water for reuse.
Part C: Final Waste Consolidation and Disposal
-
Storage: Ensure all sealed and labeled waste containers are stored in a designated and secure hazardous waste accumulation area, away from incompatible materials.[6]
-
Institutional Pickup: Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) department. All waste must be disposed of through a licensed hazardous waste management company.
-
Prohibition of Drain Disposal: Under no circumstances should any organotin-containing waste be poured down the sanitary sewer system.[9] This is a direct violation of environmental regulations and poses a severe threat to aquatic ecosystems.
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.[3]
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Don PPE: Wear the full complement of recommended PPE before approaching the spill.
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for initial containment.
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once fully absorbed, carefully scoop the material into a designated container for solid organotin hazardous waste.
-
Decontamination: Wipe the spill area with a cloth soaked in a suitable organic solvent (e.g., acetone) and place the cloth in the solid waste container. Then, decontaminate the area with a bleach solution, allowing for a contact time of at least 10-15 minutes before a final wipe-down.
Visualization: Organotin Waste Disposal Workflow
The following diagram illustrates the critical decision points and pathways for managing waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of organotin waste.
Conclusion
This compound and other organotin compounds are powerful tools in chemical synthesis, but their use comes with a significant responsibility. By implementing a stringent waste management protocol founded on segregation, containment, and proper decontamination, researchers can mitigate the risks of personal exposure and prevent environmental damage. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.
References
- Benchchem. (n.d.). Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Organotin Compounds in the Laboratory.
- Apollo Scientific. (2023). Tributyltin azide Safety Data Sheet.
-
PubMed. (2011). Volatilization of organotin species from municipal waste deposits: novel species identification and modeling of atmospheric stability. Retrieved from [Link]
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- EPA NEPIC. (n.d.). Tributyltin - Position Document 4.
- Fisher Scientific. (n.d.). Tributyltin chloride Safety Data Sheet.
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
Sources
- 1. Tributyl(4,5-dihydrofuran-2-yl)tin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. epa.nsw.gov.au [epa.nsw.gov.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Tributyl(4,5-dihydrofuran-2-yl)stannane
For laboratory professionals engaged in research and development, particularly in the synthesis of novel chemical entities, the paramount importance of a robust safety culture cannot be overstated. The handling of highly reactive and toxic organometallic compounds, such as Tributyl(4,5-dihydrofuran-2-yl)stannane, necessitates a comprehensive understanding of their hazard profiles and the stringent implementation of appropriate personal protective equipment (PPE) protocols. This guide provides an in-depth, procedural framework for the safe handling of this organotin reagent, underpinned by authoritative safety data and field-proven best practices.
This compound is an organotin compound utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.[1] While indispensable in synthetic chemistry, its structural similarity to other highly toxic tributyltin compounds warrants a high degree of caution. Organotin compounds, as a class, are known for their toxicity, with the potential for absorption through inhalation, ingestion, and skin contact.[2] The tri- and tetra-substituted organotins are considered to be the most toxic.[2]
Hazard Profile of this compound
A thorough risk assessment is the foundational step in establishing a safe operational plan. Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
These hazards are visually communicated through standardized pictograms, including the skull and crossbones, health hazard, and environmental hazard symbols.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale for each component grounded in the compound's known hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is strongly recommended. | Prevents skin contact with the compound, which is harmful and can be absorbed dermally.[2][5] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the liquid, which can cause serious eye irritation.[5][6] A face shield offers a broader area of protection for the entire face. |
| Body Covering | A chemically impervious laboratory coat, long pants, and closed-toe shoes. | Protects the skin and personal clothing from contamination in the event of a spill or splash.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. | Required when there is a potential for generating aerosols or vapors, or when working outside of a certified chemical fume hood.[5][8] |
Operational Plan for Safe Handling
Adherence to a stringent, step-by-step operational plan is critical for minimizing exposure risk. The following workflow is a mandatory protocol for all procedures involving this compound.
Pre-Operational Safety Checklist
-
Engineering Controls Verification: Ensure that all work will be conducted within a certified and fully operational chemical fume hood.[2] The fume hood sash should be kept at the lowest possible height to maximize containment.[7]
-
PPE Inspection: Before each use, carefully inspect all PPE for any signs of degradation, such as cracks, discoloration, or punctures.
-
Emergency Equipment Accessibility: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Spill Kit Availability: A spill kit specifically designed for reactive and toxic chemicals must be readily accessible.
Step-by-Step Handling Procedure
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If respiratory protection is required, it should be donned and fit-tested before entering the work area.
-
Reagent Transfer: For transferring the liquid reagent, the use of a syringe and needle through a septum is the preferred method to minimize exposure to air and prevent splashes.[7]
-
Reaction Setup: All glassware and equipment should be assembled within the chemical fume hood.
-
Post-Handling Decontamination: After the procedure is complete, all surfaces and equipment that may have come into contact with the organotin compound must be decontaminated.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated Materials
The proper segregation and disposal of all waste generated are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, pipette tips, and contaminated glassware, must be collected in a designated hazardous waste container.[5]
-
Waste Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: Organotin Compounds" and kept sealed when not in use.[5]
-
Storage: The sealed hazardous waste container should be stored in a secure, well-ventilated area, away from incompatible materials, until it can be collected by the institution's environmental health and safety department for final disposal.[5]
The following diagram illustrates the decision-making process for the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with this potent chemical, fostering a culture of safety and scientific excellence within the laboratory.
References
- Del Valle Lab. (n.d.). Standard Operating Procedures.
-
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
-
PubChem. (n.d.). Tributylstannane. Retrieved from [Link]
-
AHH Chemical. (n.d.). This compound. Retrieved from [Link]
-
AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2013). Tributyltin compounds (TBT). Retrieved from [Link]
-
Inchem.org. (1990). Tributyltin compounds (EHC 116, 1990). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tributylstannyl)furan. Retrieved from [Link]
Sources
- 1. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tributyl(4,5-dihydrofuran-2-yl)tin - Safety Data Sheet [chemicalbook.com]
- 4. 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
